molecular formula C14H15O4P B12428919 Di-o-tolyl-phosphate-d14

Di-o-tolyl-phosphate-d14

Número de catálogo: B12428919
Peso molecular: 292.33 g/mol
Clave InChI: OHRCKPRYDGSBRN-DDAUHAMOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Di-o-tolyl-phosphate-d14 is a useful research compound. Its molecular formula is C14H15O4P and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C14H15O4P

Peso molecular

292.33 g/mol

Nombre IUPAC

bis[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl] hydrogen phosphate

InChI

InChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16)/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D

Clave InChI

OHRCKPRYDGSBRN-DDAUHAMOSA-N

SMILES isomérico

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OP(=O)(O)OC2=C(C(=C(C(=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]

SMILES canónico

CC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2C

Origen del producto

United States

Foundational & Exploratory

What is Di-o-tolyl-phosphate-d14 and its primary use in research?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Di-o-tolyl-phosphate-d14, a deuterated internal standard crucial for the accurate quantification of organophosphate ester metabolites in various research applications.

Core Compound Details

This compound is the deuterium-labeled analogue of di-o-tolyl phosphate, a metabolite of the neurotoxin and flame retardant, tri-o-cresyl phosphate (TOCP).[1] Its isotopic labeling makes it an ideal internal standard for analytical methodologies, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The presence of deuterium atoms results in a higher mass-to-charge ratio compared to the unlabeled endogenous compound, allowing for clear differentiation and precise quantification in complex biological and environmental matrices.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₄HD₁₄O₄P
Molecular Weight 292.33 g/mol
Exact Mass 292.15867040 Da
CAS Number (Labeled) 2517379-41-6
CAS Number (Unlabeled) 35787-74-7
Appearance Pale Yellow Thick Oil
Storage Temperature 2-8°C, Under Inert Atmosphere
Purity >95% (HPLC)
Synonyms Bis(2-methylphenyl) Ester Phosphoric Acid-d14, Di-o-Cresyl Hydrogen Phosphate-d14, Di-o-cresyl Phosphate-d14, Phosphoric Acid Di-o-tolyl Ester-d14

Primary Use in Research

The primary application of this compound in a research setting is as an internal standard . In analytical chemistry, an internal standard is a chemical substance that is added in a constant amount to samples, the blank, and calibration standards in a chemical analysis. This compound serves this purpose for the quantification of unlabeled di-o-tolyl phosphate and other related organophosphate metabolites.

The use of a deuterated internal standard is critical for minimizing errors that can arise during sample preparation and analysis, such as extraction inefficiencies, matrix effects, and variations in instrument response. Because this compound is chemically almost identical to the analyte of interest, it behaves similarly during extraction, derivatization, and chromatographic separation, but is distinguishable by its mass in the mass spectrometer. This allows for more accurate and precise quantification of the target analyte.

Experimental Protocols

While specific experimental conditions will vary depending on the sample matrix and analytical instrumentation, the following provides a detailed methodology for a common application: the quantification of di-o-tolyl phosphate in a biological sample (e.g., plasma) using LC-MS.

Sample Preparation and Extraction
  • Sample Collection: Collect biological samples (e.g., 1 mL of plasma) and store at -80°C until analysis.

  • Internal Standard Spiking: Thaw the samples on ice. Spike each sample, calibration standard, and quality control sample with a known concentration of this compound (e.g., 100 ng/mL).

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to each sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte (di-o-tolyl phosphate) and the internal standard (this compound).

Visualizations

Experimental Workflow for Quantification using this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: Workflow for analyte quantification using this compound.

This guide provides a foundational understanding of this compound for its effective application in research. For specific applications, further method development and validation are essential.

References

A Technical Guide to Di-o-tolyl-phosphate-d14: Properties and Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Di-o-tolyl-phosphate-d14. This document provides a detailed overview of its physical and chemical properties, analytical methodologies, and relevant biological pathways.

Core Physical and Chemical Properties

This compound is a deuterated form of di-o-tolyl phosphate, a metabolite of the organophosphate compound tri-o-cresyl phosphate. The deuteration makes it a valuable internal standard for mass spectrometry-based analytical methods.

Quantitative Data Summary
PropertyThis compoundDi-o-tolyl-phosphate (non-deuterated)
Molecular Formula C₁₄HD₁₄O₄P[1]C₁₄H₁₅O₄P[2][3]
Molecular Weight 292.33 g/mol [4][5][6]278.24 g/mol [2][3]
Exact Mass 292.15867040 Da[4][6]278.06294 Da
Appearance Pale Yellow Thick Oil or White to off-white solid[1]-
Storage Temperature +4°C[7]-
Purity >95% (HPLC)[7]-
XLogP3 3.3[4][6]-
Hydrogen Bond Donor Count 1[4][6]1
Hydrogen Bond Acceptor Count 4[4][6]4
Rotatable Bond Count 4[4][6]4
Topological Polar Surface Area 55.8 Ų[4][6]55.8 Ų
CAS Number 2517379-41-6[8]35787-74-7[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

While a specific protocol for this compound is not detailed in the literature, a validated HPLC method for its non-deuterated analogue, di-o-cresyl hydrogen phosphate, has been established. This method was developed for the analysis of tri-o-cresyl phosphate (TOCP) and its metabolites.[9] Given the structural similarity, this protocol provides a strong foundation for the analysis of the deuterated compound.

Instrumentation and Conditions: [9]

  • Chromatograph: High-Performance Liquid Chromatograph

  • Column: Reverse-phase C18 cartridge in a radial-compression separation system

  • Mobile Phase: Linear gradient of 25% to 80% acetonitrile in 2% aqueous acetic acid

  • Flow Rate: 1.3 ml/min

  • Run Time: 22 minutes

  • Detection: UV absorbance at 254 nm

  • Quantification: Measurement of peak areas

Sample Preparation: [9]

For biological matrices such as liver, kidney, or plasma, a liquid-liquid extraction procedure is recommended. The specifics of the extraction solvent and procedure should be optimized based on the sample matrix and target concentration.

Performance: [9]

The method demonstrates high reproducibility for retention times and peak areas. A linear relationship between peak area and the amount injected is observed over a 100-fold range. The minimum detectable level for di-o-cresyl hydrogen phosphate is reported to be 50 ng.

Biological Context and Signaling Pathways

Di-o-tolyl-phosphate is a metabolite of tri-o-tolyl phosphate (TOTP), a compound known for its neurotoxic and reproductive effects. Recent studies have indicated that the toxicity of TOTP may be mediated through the disruption of key signaling pathways.

A 2024 study on the effects of TOTP on trophoblastic cells, which are crucial for embryo implantation, revealed that TOTP exposure leads to mitochondrial dysfunction and disrupts calcium homeostasis. These effects were found to be mediated through the alteration of the MAPK (Mitogen-Activated Protein Kinase) and AKT (Protein Kinase B) signaling pathways.

MAPK and AKT Signaling Disruption by Tri-o-tolyl Phosphate

The diagram below illustrates the proposed mechanism by which the parent compound, tri-o-tolyl phosphate, impacts cellular function. As a primary metabolite, Di-o-tolyl-phosphate may contribute to or mediate these effects.

MAPK_AKT_Pathway cluster_0 Cellular Effects cluster_1 Signaling Pathways TOTP Tri-o-tolyl Phosphate (TOTP) Cell Trophoblast Cell TOTP->Cell MAPK MAPK Pathway (Altered) Cell->MAPK AKT AKT Pathway (Altered) Cell->AKT Mito_Dys Mitochondrial Dysfunction Ca_Homeo Calcium Homeostasis Disruption Mito_Dys->Ca_Homeo Apoptosis Apoptosis Ca_Homeo->Apoptosis MAPK->Mito_Dys MAPK->Apoptosis AKT->Mito_Dys AKT->Apoptosis

Caption: TOTP-induced alteration of MAPK and AKT signaling pathways.

This logical diagram illustrates how Tri-o-tolyl Phosphate (TOTP) exposure can lead to altered activity in the MAPK and AKT signaling pathways within a cell. This disruption contributes to mitochondrial dysfunction and impaired calcium homeostasis, ultimately resulting in increased apoptosis. As Di-o-tolyl-phosphate is a metabolite of TOTP, it is plausible that it plays a role in mediating these cellular effects.

Conclusion

This technical guide provides a summary of the known physical and chemical properties of this compound, a detailed analytical protocol relevant to its quantification, and an overview of the signaling pathways affected by its parent compound. The information presented here is intended to support researchers and professionals in the fields of drug development, toxicology, and analytical chemistry in their work with this important deuterated internal standard. Further research is warranted to determine the specific experimental physical properties of the deuterated compound and to elucidate its precise role in the signaling pathways discussed.

References

The Role of Di-o-tolyl-phosphate-d14 in Understanding Tricresyl Phosphate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricresyl phosphate (TCP), a complex mixture of ortho-, meta-, and para-isomers, is a widely used organophosphate compound found in industrial applications such as flame retardants, plasticizers, and anti-wear additives in lubricants.[1][2] While commercially available TCP mixtures are predominantly composed of meta- and para-isomers, the presence of the ortho-isomer, tri-o-cresyl phosphate (ToCP), is of significant toxicological concern.[1] The neurotoxicity associated with ToCP exposure has been well-documented and is primarily attributed to its metabolic activation into potent neurotoxic metabolites.[1][3]

This technical guide provides an in-depth overview of the metabolism of tricresyl phosphate, with a particular focus on the formation of di-o-tolyl phosphate. It will also clarify the crucial role of its deuterated analog, di-o-tolyl-phosphate-d14, as an internal standard in analytical methodologies for accurate quantification of TCP metabolites. This guide will detail the metabolic pathways, present available quantitative data, and outline the experimental protocols for the analysis of these compounds in biological matrices.

The Metabolism of Tricresyl Phosphate

The toxicity of tricresyl phosphate is intrinsically linked to its biotransformation. The ortho-isomers of TCP are known to be more toxic than the meta- and para-isomers due to the formation of cyclic metabolites that are neurotoxic.[2] The metabolism of tri-o-cresyl phosphate (ToCP) is the most studied and serves as a model for understanding the bioactivation of this class of compounds.

The metabolic cascade of ToCP involves several key steps, primarily occurring in the liver, and is catalyzed by the microsomal mixed-function oxidase system (cytochrome P450).[4] The primary pathways include:

  • Hydroxylation: One or more of the methyl groups on the cresol rings are hydroxylated.[4][5]

  • Dearylation: The o-cresyl groups are cleaved, leading to the formation of di-o-cresyl phosphate, o-cresyl phosphate, and phosphoric acid.[4]

  • Cyclization: The hydroxylated intermediate can undergo cyclization to form the highly neurotoxic metabolite, saligenin cyclic o-tolyl phosphate (also known as cresyl saligenin phosphate or CBDP).[1][4][5] This metabolite is a potent inhibitor of neuropathy target esterase (NTE), leading to organophosphate-induced delayed neuropathy (OPIDN).[1][3]

  • Further Oxidation: The hydroxymethyl groups can be further oxidized to form aldehydes and carboxylic acids.[4]

Di-o-tolyl phosphate (or di-o-cresyl hydrogen phosphate) is a significant metabolite formed through the dearylation pathway. Its quantification in biological samples is a key indicator of exposure to ToCP.

Metabolic Pathway of Tri-o-cresyl Phosphate (ToCP)

TCP_Metabolism TCP Tri-o-cresyl phosphate (ToCP) Hydroxylated_TCP Hydroxymethyl tri-o-cresyl phosphate TCP->Hydroxylated_TCP Hydroxylation (CYP450) Di_o_tolyl_phosphate Di-o-tolyl phosphate TCP->Di_o_tolyl_phosphate Dearylation CBDP Saligenin cyclic o-tolyl phosphate (CBDP) (Neurotoxic Metabolite) Hydroxylated_TCP->CBDP Cyclization o_hydroxybenzyl_alcohol o-hydroxybenzyl alcohol Hydroxylated_TCP->o_hydroxybenzyl_alcohol o_cresol o-cresol Di_o_tolyl_phosphate->o_cresol o_hydroxybenzoic_acid o-hydroxybenzoic acid o_hydroxybenzyl_alcohol->o_hydroxybenzoic_acid Oxidation

Figure 1: Metabolic pathway of Tri-o-cresyl phosphate (ToCP).

The Role of this compound in Analytical Methods

Accurate quantification of TCP metabolites in complex biological matrices such as urine, plasma, and tissues requires robust analytical methods. Due to the low concentrations of these metabolites and the potential for matrix interference, the use of an internal standard is essential.

This compound is a deuterated analog of di-o-tolyl phosphate.[6][7] In mass spectrometry-based analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are ideal. They have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they behave similarly during sample extraction, cleanup, and chromatographic separation. However, their difference in mass allows them to be distinguished by the mass spectrometer.

By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the target analyte (di-o-tolyl phosphate) during sample preparation can be corrected for. This is because the ratio of the analyte to the internal standard will remain constant. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis, providing high accuracy and precision.

Quantitative Data on Tricresyl Phosphate Metabolism

Several studies have investigated the disposition and metabolism of tricresyl phosphate in various animal models. The following tables summarize some of the available quantitative data on the excretion and metabolite distribution of ToCP.

Table 1: Excretion of Radioactivity Following Oral Administration of [14C]-ToCP in Male Fischer 344 Rats [8]

Time After Last DoseCumulative % of Dose in UrineCumulative % of Dose in Feces
24 hours45.223.8
48 hours55.631.5
72 hours60.534.5
96 hours63.136.1

Table 2: Major Metabolites of ToCP Identified in Urine and Feces of Male Fischer 344 Rats [8]

Biological MatrixMajor Metabolites Identified
UrineDi-o-cresyl hydrogen phosphate, o-cresol, o-hydroxy benzoic acid
FecesTri-o-cresyl phosphate (unchanged), o-cresol

Table 3: Half-lives of Tri-o-cresyl Phosphate and its Metabolites in Male Cats Following a Single Dermal Dose [4]

CompoundEstimated Half-life (days)
Tri-o-cresyl phosphate1.20
Saligenin cyclic-o-tolyl phosphate2.47
Di-o-cresyl phosphate4.50
o-cresyl phosphate4.30
o-cresol2.65
o-hydroxybenzyl alcohol14.0
o-hydroxybenzoic acid6.00

Experimental Protocols for the Analysis of TCP Metabolites

The analysis of di-o-tolyl phosphate and other TCP metabolites in biological samples typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation
  • Spiking with Internal Standard: A known amount of this compound is added to the biological sample (e.g., urine, plasma).

  • Enzymatic Hydrolysis (for urine): To measure total metabolite concentrations (free and conjugated), an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is often employed to cleave glucuronide and sulfate conjugates.

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate the analytes from the sample matrix and remove interfering substances.

  • Concentration and Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for instrumental analysis.

Instrumental Analysis
  • Chromatography: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the target metabolites from other components in the sample extract. A C18 reversed-phase column is commonly used.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI-) mode is typically used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for both the native metabolite (di-o-tolyl phosphate) and the deuterated internal standard (this compound) in multiple reaction monitoring (MRM) mode.

Experimental Workflow for TCP Metabolite Analysis

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with this compound Sample->Spike Hydrolysis Enzymatic Hydrolysis (if needed) Spike->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration HPLC HPLC / UHPLC Separation Concentration->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quantification Quantification using Isotope Dilution MSMS->Quantification

Figure 2: A typical experimental workflow for the analysis of TCP metabolites.

Conclusion

The metabolism of tricresyl phosphate, particularly the ortho-isomer, is a critical area of study due to the formation of neurotoxic metabolites. Di-o-tolyl phosphate is a key metabolite formed through the dearylation pathway of ToCP. The use of the stable isotope-labeled internal standard, this compound, is indispensable for the accurate and precise quantification of this metabolite in biological samples. The analytical methods, such as LC-MS/MS with isotope dilution, provide the necessary sensitivity and specificity for exposure assessment and toxicokinetic studies of tricresyl phosphate. This technical guide provides a foundational understanding of the metabolic processes and analytical strategies essential for researchers and scientists in the fields of toxicology and drug development.

References

Synthesis and purification of deuterated Di-o-tolyl-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Di-o-tolyl-phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and purification of deuterated di-o-tolyl-phosphate (Di-o-tolyl-phosphate-d14). Isotope-labeled internal standards are critical for precise quantification in mass spectrometry-based assays, commonly employed in drug metabolism and pharmacokinetic (DMPK) studies. This document outlines a detailed experimental protocol, purification techniques, and analytical characterization methods. Additionally, it includes a summary of expected quantitative data and visual diagrams of the experimental workflow and a relevant biological pathway to provide a thorough resource for researchers in the field.

Introduction

Organophosphate esters are a broad class of compounds with diverse applications, including as flame retardants, plasticizers, and pesticides. In biomedical research, their primary toxicological relevance is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] Deuterium-labeled analogues of bioactive molecules, such as this compound, serve as invaluable tools. They are ideal internal standards for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), as their mass is distinct from the unlabeled counterpart while their chemical properties remain nearly identical.[3]

This guide details a reproducible synthesis of this compound starting from commercially available deuterated ortho-cresol (o-cresol-d7) and phosphorus oxychloride. The described purification and characterization protocols are designed to yield a high-purity final product suitable for demanding analytical applications.

Synthesis of this compound

The synthesis is based on the classical reaction of a phenol with phosphorus oxychloride, a widely used method for preparing phosphate esters.[4] The reaction proceeds via the nucleophilic attack of the deuterated phenolic oxygen on the phosphorus center, followed by the elimination of hydrogen chloride. A tertiary amine base, such as triethylamine, is used to scavenge the HCl byproduct.[5]

Materials and Reagents
ReagentFormulaMW ( g/mol )Notes
o-Cresol-d7C₇HD₇O115.18Deuterated starting material.[3]
Phosphorus OxychloridePOCl₃153.33Corrosive and water-reactive.[6]
Triethylamine (TEA)(C₂H₅)₃N101.19Anhydrous, used as a base.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, reaction solvent.
Hydrochloric AcidHCl36.461 M aqueous solution for workup.
Sodium BicarbonateNaHCO₃84.01Saturated aqueous solution.
BrineNaCl (aq)-Saturated aqueous solution.
Magnesium SulfateMgSO₄120.37Anhydrous, for drying.
Experimental Protocol: Synthesis
  • Setup: Under an inert atmosphere (Argon or Nitrogen), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Initial Charge: Dissolve o-cresol-d7 (2.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add phosphorus oxychloride (1.0 eq), diluted in a small volume of anhydrous dichloromethane, to the dropping funnel. Add the POCl₃ solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

Purification Protocol

The purification process is designed to remove unreacted reagents, salts (triethylammonium chloride), and any potential side products like the mono- or tri-substituted phosphate esters.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add distilled water to quench any remaining POCl₃.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess triethylamine)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Brine (to reduce the solubility of organic material in the aqueous phase)

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the resulting crude oil using flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is typically effective for separating the desired diaryl phosphate product.

  • Final Product: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a viscous oil or low-melting solid. Confirm purity and identity using analytical methods described in Section 4.

Analytical Characterization

Comprehensive analytical techniques are required to confirm the structure and purity of the final deuterated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show a significant reduction or absence of signals corresponding to the aromatic and methyl protons of the tolyl groups, confirming successful deuteration.

    • ²H NMR will show signals at the chemical shifts corresponding to the positions of deuterium incorporation.

    • ³¹P NMR will show a characteristic signal for the phosphate group, and its purity can be assessed by the absence of other phosphorus-containing impurities.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the deuterated molecule. The molecular ion peak should correspond to the calculated mass of C₁₄HD₁₄O₄P.

    • GC-MS or LC-MS can be used to assess isotopic purity by comparing the mass of the labeled compound to any residual unlabeled or partially labeled species.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis.

ParameterValueUnitNotes
Reactants
o-Cresol-d72.0eq
Phosphorus Oxychloride1.0eqLimiting Reagent
Triethylamine2.2eq
Product
IUPAC Namebis[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl] hydrogen phosphate-
Molecular FormulaC₁₄HD₁₄O₄P-
Molecular Weight (Monoisotopic)292.16 g/mol Non-deuterated MW is 278.07 g/mol
Reaction
Theoretical Yield~85-95%Based on similar diaryl phosphate syntheses.[5]
Purity (Post-Purification)>98%As determined by LC-MS and ³¹P NMR.
Analytical
Expected [M-H]⁻ in ESI-MS291.15m/z

Visual Diagrams

Experimental Workflow

The logical flow from starting materials to the final, characterized product is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reagents o-Cresol-d7 + POCl3 in DCM @ 0°C reaction Stir 12-16h at Room Temp reagents->reaction Add TEA workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup Quench drying Dry & Concentrate workup->drying chromatography Silica Gel Chromatography analysis NMR (1H, 2H, 31P) Mass Spectrometry chromatography->analysis drying->chromatography product Final Product: This compound analysis->product

Caption: Workflow for the synthesis and purification of this compound.

Biological Pathway: Acetylcholinesterase Inhibition

Organophosphates exert their primary toxic effect by irreversibly inhibiting the acetylcholinesterase (AChE) enzyme. This leads to an accumulation of the neurotransmitter acetylcholine in the synapse, causing a cholinergic crisis.[9][10]

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Active Site AChE_Inhibited Phosphorylated AChE (Inactive) ACh->AChE_Inhibited Binding Blocked Products Choline + Acetate AChE->Products Hydrolysis OP Di-o-tolyl-phosphate OP->AChE_Inhibited Irreversible Phosphorylation of Serine Residue ACh_Accumulation ACh Accumulation (Cholinergic Crisis) AChE_Inhibited->ACh_Accumulation

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by an organophosphate.

Conclusion

The synthesis and purification of deuterated di-o-tolyl-phosphate can be reliably achieved through a well-established chemical pathway using deuterated o-cresol and phosphorus oxychloride. The detailed protocols for synthesis, purification, and characterization provided in this guide offer a solid foundation for producing a high-purity internal standard. This material is essential for researchers, scientists, and drug development professionals who require accurate and precise quantification of the parent compound in complex biological matrices. The use of such standards is paramount for the integrity of data in metabolic, pharmacokinetic, and toxicological studies.

References

Commercial Availability and Technical Guide for Di-o-tolyl-phosphate-d14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Di-o-tolyl-phosphate-d14, a deuterated internal standard crucial for quantitative analysis in various research and development applications. The guide summarizes key data from various suppliers, outlines representative experimental protocols for its use, and illustrates the procurement and application workflow.

Commercial Supplier Overview

This compound is available from several specialized chemical suppliers. The following table summarizes key quantitative data to facilitate comparison and procurement for laboratory use.

SupplierCatalog NumberPurityIsotopic PurityAvailable QuantitiesCAS Number
LGC Standards TRC-D494577>95% (HPLC)[1]Not specified1 mg, 10 mg[1]35787-74-7 (Unlabelled)[1]
Santa Cruz Biotechnology sc-224423Not specifiedNot specifiedNot specifiedNot specified
Biosynth KBA78774Not specifiedNot specifiedNot specified35787-74-7 (Unlabelled)
Simson Pharma Limited RC00538Accompanied by CoANot specifiedCustom Synthesis[2]Not specified[2]
Alfa Chemistry Not specifiedNot specifiedNot specifiedNot specifiedNot specified
MedChemExpress HY-142786S99.34%Not specifiedNot specified2517379-41-6
Clearsynth CS-T-98988Not specifiedNot specifiedNot specifiedNot specified
Adva Tech Group Inc. Not specified>95% (HPLC)Not specifiedInquiry requiredNot specified

Note: Isotopic purity is a critical parameter for isotopically labeled standards but is not always explicitly stated on supplier websites. It is highly recommended to request this information from the supplier before purchase.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not readily published due to their proprietary nature. However, based on established methods for related organophosphate compounds, representative protocols are provided below.

Representative Synthesis of an Aryl Phosphate (General Method)

The synthesis of an aryl phosphate, such as Di-o-tolyl-phosphate, typically involves the phosphorylation of the corresponding phenol. A general, representative procedure is outlined below. The synthesis of the deuterated analogue would start with the corresponding deuterated o-cresol (o-cresol-d7).

Reaction: 2 * (CH₃-d₃)(C₆H₄-d₄)OH + POCl₃ → [(CH₃-d₃)(C₆H₄-d₄)O]₂PO(OH) + 2 HCl

Procedure:

  • Reaction Setup: To a stirred, cooled (0 °C) solution of deuterated o-cresol (o-cresol-d7, 2.0 equivalents) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), slowly add phosphorus oxychloride (POCl₃, 1.0 equivalent). An organic base, such as triethylamine or pyridine, may be added to scavenge the HCl byproduct.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

  • Workup: Upon completion, the reaction mixture is quenched by the slow addition of water or a dilute aqueous acid. The organic layer is separated, washed sequentially with dilute acid, water, and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final this compound.

Quantitative Analysis using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of semi-volatile organophosphate esters.[3][4][5]

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., a DB-5MS or equivalent).[6]

  • Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan acquisition.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate or toluene). Create a series of calibration standards by spiking known amounts of the non-labeled Di-o-tolyl-phosphate analyte into blank matrix samples, with a constant concentration of the this compound internal standard. Prepare unknown samples by adding the same constant concentration of the internal standard.

  • GC Conditions:

    • Injector: Splitless mode, 280 °C.[3]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]

    • Oven Program: Initial temperature of 70 °C, ramp at 15 °C/min to 200 °C, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[3]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for both the analyte and the deuterated internal standard to enhance sensitivity and selectivity.

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in unknown samples by using the response ratio from the calibration curve.

Quantitative Analysis using LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity and is often preferred for analyzing organophosphates in complex matrices.[6][7][8][9]

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation: Similar to the GC-MS method, prepare stock solutions, calibration standards, and unknown samples with the this compound internal standard. The final solvent should be compatible with the mobile phase.

  • LC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of an additive like formic acid to improve ionization.

    • Flow Rate: Dependent on the column dimensions.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

  • Quantification: As with GC-MS, create a calibration curve based on the peak area ratios of the analyte to the internal standard and use this to calculate the concentration in unknown samples. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects that can suppress or enhance the analyte signal.[7][10]

Visualized Workflows

Signaling Pathway and Experimental Workflow Diagrams

procurement_and_use_workflow Procurement and Use Workflow for this compound A Identify Need for Internal Standard B Search for Commercial Suppliers (e.g., LGC, Simson Pharma) A->B Research C Compare Supplier Data (Purity, Price, Availability) B->C Evaluation D Request Certificate of Analysis & Isotopic Purity Data C->D Quality Check E Procure this compound D->E Decision F Prepare Stock Solution E->F Lab Work G Spike Internal Standard into Samples & Standards F->G H Analyze by LC-MS/MS or GC-MS G->H I Data Processing & Quantification H->I J Report Results I->J

Caption: Procurement and laboratory workflow for this compound.

analytical_quantification_logic Logic of Quantification using an Internal Standard cluster_analyte Analyte (Non-labeled) cluster_is Internal Standard (d14) A_peak Analyte Peak Area (A) Ratio Calculate Response Ratio (A / IS) A_peak->Ratio IS_peak IS Peak Area (IS) IS_peak->Ratio IS_conc Known IS Concentration (C_IS) CalCurve Plot Ratio vs. Analyte Concentration (Calibration Curve) Ratio->CalCurve Unknown Determine Unknown Concentration CalCurve->Unknown

Caption: Logical flow of quantification using an internal standard.

References

An In-Depth Technical Guide to the Analysis of Organophosphate Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the determination of organophosphate flame retardants (OFRs) in various environmental and biological matrices. As the use of OFRs has increased following the restriction of brominated flame retardants, understanding their environmental fate and human exposure is of critical importance.[1][2] This document details established experimental protocols, presents comparative quantitative data, and illustrates key workflows and toxicological pathways.

Introduction to Organophosphate Flame Retardants

Organophosphate flame retardants are a class of chemical additives used in a wide array of consumer and industrial products to reduce flammability, including plastics, textiles, furniture, and electronics.[3][4] Unlike reactive flame retardants, OFRs are not chemically bound to the polymer matrix and can leach into the environment over time, leading to their ubiquitous presence in indoor and outdoor settings.[3] Concerns over their potential for adverse health effects, including carcinogenicity, neurotoxicity, and endocrine disruption, have prompted the development of sensitive and robust analytical methods to monitor their occurrence and concentration in various matrices.[1][3][5]

Sample Preparation: The Foundation of Accurate Analysis

The selection of an appropriate sample preparation technique is critical for the accurate quantification of OFRs and is highly dependent on the sample matrix. The goal is to efficiently extract the target analytes while minimizing matrix interferences.

Extraction Techniques

Commonly employed extraction methods for different matrices are summarized below.

  • Solid-Phase Extraction (SPE): This is the recommended method for extracting OFRs from water samples, offering high recoveries ranging from 67% to 105%.[1][6]

  • Microwave-Assisted Extraction (MAE): MAE is a highly advocated technique for solid samples like sediment and soil, providing good recoveries (78% to 105%) with reduced solvent consumption compared to other methods.[1][7]

  • Sonication: This method is frequently used for the extraction of OFRs from consumer products like foam and textiles, as well as from house dust.[8][9]

The following diagram illustrates a general workflow for OFR sample preparation.

G cluster_sample Sample Collection & Pre-treatment cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Sample Sample Collection (Water, Soil, Dust, Biota) Homogenization Homogenization/ Sub-sampling Sample->Homogenization Spiking Spiking of Internal Standards Homogenization->Spiking SPE Solid-Phase Extraction (Water) Spiking->SPE Matrix-specific Extraction MAE Microwave-Assisted Extraction (Soil/Sediment) Spiking->MAE Matrix-specific Extraction Sonication Sonication (Dust/Consumer Products) Spiking->Sonication Matrix-specific Extraction SilicaGel Silica Gel Column SPE->SilicaGel Extract dSPE Dispersive SPE SPE->dSPE Extract MAE->SilicaGel Extract MAE->dSPE Extract Sonication->SilicaGel Extract Sonication->dSPE Extract Concentration Concentration/ Solvent Exchange SilicaGel->Concentration dSPE->Concentration Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Concentration->Analysis

General workflow for OFR sample preparation and analysis.

Instrumental Analysis

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common instrumental techniques for the determination of OFRs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of thermally stable and volatile OFRs. Electron ionization (EI) is a common ionization source, and for enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly advantageous for the analysis of less volatile and thermally labile OFRs. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ion sources used for OFR analysis.

Quantitative Data Summary

The performance of various analytical methods for the determination of OFRs is summarized in the tables below.

Table 1: Performance of Extraction Methods for OFRs in Solid and Liquid Matrices

MatrixExtraction MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
WaterSolid-Phase Extraction (SPE)67 - 105< 20[1][6]
Sediment/SoilMicrowave-Assisted Extraction (MAE)78 - 1053 - 8[1]
Spiked SedimentMicrowave-Assisted Extraction (MAE)62 - 1061 - 11[7]
Landfill LeachateDeep Eutectic Solvents (DES)> 80 (most compounds)Not Specified[6]
Landfill SedimentDeep Eutectic Solvents (DES)102 - 108Not Specified[6]

Table 2: Limits of Detection (LODs) for OFRs using Different Analytical Techniques

Analytical TechniqueMatrixLOD RangeReference
GC-MSSediment0.1 - 0.4 ng/g (dry weight)[7]
GC-ICP-MSSediment2 - 4 ng/g[10]
HPLC-MS/MSHuman & Cow Milk0.001 - 0.3 ng/mL[11]
LC-MS/MSRiver WaterNot specified, but MDLs provided in supplementary[12]

Detailed Experimental Protocols

Protocol 1: Analysis of OFRs in House Dust by GC-MS/MS

This protocol is adapted from a standard operating procedure for the analysis of flame retardants in house dust.[9][13]

1. Scope and Applicability: This method is applicable to the determination of various OFRs in indoor dust samples.

2. Sample Preparation:

  • Weigh approximately 0.14 g of the dust sample into a 10 mL glass centrifuge tube.
  • Add 3 mL of an extraction solvent mixture (e.g., 3:1 dichloromethane/hexane).
  • Vortex the mixture for 10 seconds.
  • Sonicate the sample for 20 minutes.
  • Transfer the supernatant to a clean tube.
  • Repeat the extraction with an additional 3 mL of the solvent mixture.
  • Combine the extracts.
  • The extract is then ready for cleanup and instrumental analysis.

3. Instrumental Analysis (GC-MS/MS):

  • Instrument: Agilent 7890 series gas chromatograph coupled to an Agilent 7000 series triple quadrupole mass spectrometer.[13]
  • Injection: 2 µL splitless injection.
  • Inlet Temperature Program: Start at 70°C and increase to 300°C at 500°C/min.
  • Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 140°C at 20°C/min (hold for 30 min), then to 200°C at 10°C/min, and finally to 300°C at 1.5°C/min (hold for 5 min).[9]
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MS Conditions: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for each OFR should be determined through method development.

Protocol 2: Analysis of OFRs in Human Milk by LC-MS/MS

This protocol is based on a method for the determination of OFRs in breast milk.[14]

1. Scope and Applicability: This method is suitable for the quantification of a range of OFRs in human breast milk.

2. Sample Preparation:

  • Pipette 0.5 mL of breast milk into a centrifuge tube.
  • Add 5 mL of 0.5% formic acid in acetonitrile for liquid-liquid extraction.
  • Vortex the mixture.
  • Purify the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents.
  • Centrifuge and collect the supernatant for analysis.

3. Instrumental Analysis (HPLC-MS/MS):

  • Instrument: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
  • Column: A suitable reversed-phase column (e.g., C18).
  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate).
  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.
  • Injection Volume: 5-10 µL.
  • MS/MS Conditions: Operate in MRM mode with optimized parameters for each target OFR.

Toxicological and Metabolic Pathways

OFRs can undergo metabolic transformation in organisms, and both the parent compounds and their metabolites can exert toxic effects.

Metabolic Pathways of OFRs

The primary metabolic pathways for OFRs in animals include O-dealkylation, hydroxylation, and phase II conjugation.[15] These transformations can lead to the formation of dialkyl or diaryl phosphate metabolites, which are often excreted in urine and can serve as biomarkers of exposure.[16][17]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_products Metabolic Products cluster_excretion Excretion OFR Organophosphate Flame Retardant (Parent) Dealkylation O-dealkylation OFR->Dealkylation Hydroxylation Hydroxylation OFR->Hydroxylation Dialkyl_Daryl_Phosphate Dialkyl/Diaryl Phosphate Metabolites Dealkylation->Dialkyl_Daryl_Phosphate Hydroxylated_OFR Hydroxylated Metabolites Hydroxylation->Hydroxylated_OFR Conjugation Conjugation (e.g., Glucuronidation) Conjugated_Metabolite Conjugated Metabolites Conjugation->Conjugated_Metabolite Excretion Urinary Excretion Dialkyl_Daryl_Phosphate->Excretion Hydroxylated_OFR->Conjugation Conjugated_Metabolite->Excretion G cluster_pathways Disrupted Signaling Pathways cluster_outcomes Potential Adverse Outcomes OFR Organophosphate Flame Retardant Exposure Endocrine Endocrine-Metabolic Disruption (e.g., Liver X Receptor Antagonism) OFR->Endocrine Oxidative Oxidative Stress Cascades OFR->Oxidative Endothelial Endothelial Dysfunction (Nitric Oxide Pathway Interference) OFR->Endothelial Neuro Neurodevelopmental Pathway Disruption (GABA/Glutamate) OFR->Neuro Carcinogenicity Carcinogenicity OFR->Carcinogenicity Metabolic_Syndrome Metabolic Syndrome Endocrine->Metabolic_Syndrome Cardiovascular_Disease Cardiovascular Disease Oxidative->Cardiovascular_Disease Endothelial->Cardiovascular_Disease Neurodevelopmental_Effects Neurodevelopmental Effects Neuro->Neurodevelopmental_Effects

References

The Cornerstone of Precision: A Technical Guide to the Role of Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry (MS), the pursuit of accuracy and reproducibility is paramount. This technical guide provides an in-depth exploration of the critical role internal standards (IS) play in achieving reliable quantification. For professionals in drug development and various scientific research fields, a comprehensive understanding of internal standards is not merely beneficial but essential for ensuring data integrity and mitigating analytical variability.

Quantitative mass spectrometry is susceptible to variations that can arise at multiple stages of an analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.[1] Factors such as analyte loss during extraction, inconsistencies in injection volume, instrument drift, and ionization suppression or enhancement (matrix effects) can significantly impact the accuracy and precision of results.[1][2] An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls at the earliest possible stage of an experiment.[1] The fundamental principle is that the IS, being chemically and physically similar to the analyte of interest, will experience and thus compensate for these variations.[1] Instead of relying on the absolute signal intensity of the analyte, quantification is based on the ratio of the analyte's signal to the internal standard's signal.[1][3] This ratio remains stable even if sample loss or signal suppression occurs, thereby correcting for experimental variability and ensuring reliable results.[1]

Types of Internal Standards: A Comparative Overview

The selection of an appropriate internal standard is a critical step that dictates the success of a quantitative assay. The ideal IS should mimic the physicochemical behavior of the analyte as closely as possible.[1] The two primary categories of internal standards used in mass spectrometry are Stable Isotope-Labeled Internal Standards and Structural Analogs.[1][2][3][4]

Stable Isotope-Labeled (SIL) Internal Standards

Often considered the "gold standard," SIL internal standards are compounds in which several atoms in the analyte are replaced by their stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][3][5] This makes them nearly identical to the analyte in terms of chemical and physical properties, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3][4]

Advantages of SIL Internal Standards:

  • High Accuracy: They co-elute with the analyte, experiencing the same matrix effects, which leads to the most accurate correction for experimental variability.

  • Specificity: Their difference in mass-to-charge ratio (m/z) allows for distinct detection by the mass spectrometer, even if they are not chromatographically separated.[6]

Considerations for SIL Internal Standards:

  • Isotopic Purity: It is crucial to verify the purity of a SIL internal standard, as any unlabeled analyte impurity can artificially inflate the measured concentration of the analyte.

  • Deuterium Exchange: Deuterium-labeled standards may sometimes exhibit a slight shift in retention time (the "isotope effect") or undergo deuterium-hydrogen exchange, which can compromise accuracy.[4][7][8] Therefore, ¹³C or ¹⁵N labeled standards are often preferred.[4]

  • Mass Difference: A mass difference of three or more mass units between the analyte and the SIL internal standard is generally required to prevent spectral overlap.[5]

  • Cost and Availability: SIL standards can be expensive and may not be commercially available for all analytes.[7][8]

Structural Analogs

When a SIL internal standard is not feasible, a structural analog can be a suitable alternative.[7][8] These are compounds with a chemical structure similar to the analyte.[2]

Advantages of Structural Analogs:

  • Availability and Cost: They are often more readily available and less expensive than SIL standards.

  • Correction for Sample Preparation: They can effectively compensate for variability in sample preparation and instrument drift.[2]

Considerations for Structural Analogs:

  • Matrix Effects: Structural analogs may not experience the same degree of ionization suppression or enhancement as the analyte, which can introduce inaccuracies.[1]

  • Chromatographic Behavior: They may not co-elute perfectly with the analyte, leading to differential exposure to matrix effects.[1]

Diagram: Classification of Internal Standards

G IS Internal Standards SIL Stable Isotope-Labeled (SIL) (e.g., ¹³C, ¹⁵N, ²H) IS->SIL Ideal Choice Analog Structural Analogs IS->Analog Alternative G cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample (Calibrator, QC, Unknown) Add_IS Add Internal Standard Plasma_Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification G cluster_label Cell Culture & Labeling cluster_prep Sample Preparation cluster_analysis Analysis Light_Cells Control Cells ('Light' Media) Lyse Cell Lysis Light_Cells->Lyse Heavy_Cells Treated Cells ('Heavy' Media) Heavy_Cells->Lyse Combine Combine Lysates (1:1) Lyse->Combine Digest Protein Digestion (Trypsin) Combine->Digest Peptides Extracted Peptides Digest->Peptides LC_MS_Analysis LC-MS/MS Analysis Peptides->LC_MS_Analysis Data_Analysis Data Analysis (H/L Ratio Calculation) LC_MS_Analysis->Data_Analysis

References

Deuterated Compounds in Analytical Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern analytical chemistry, particularly within pharmaceutical and life sciences research, the pursuit of precision, accuracy, and reliability is paramount.[1] Deuterated compounds, molecules in which one or more hydrogen atoms (¹H) have been replaced by their stable, heavier isotope, deuterium (²H or D), have become indispensable tools.[2][3] This isotopic substitution, while seemingly subtle, imparts significant physicochemical properties that are leveraged in powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This guide provides an in-depth exploration of the core principles, applications, and experimental methodologies related to the use of deuterated compounds, serving as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Principles: The Foundation of Utility

The utility of deuterated compounds stems from two key properties: their mass difference compared to their protium counterparts and the resulting impact on bond strength.

  • Mass Signature: Deuterium contains a proton and a neutron, effectively doubling the mass of the hydrogen atom.[5] This mass difference allows deuterated compounds to be easily distinguished from their non-deuterated analogs by mass spectrometry, forming the basis of their most common application as internal standards.[4]

  • The Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[6] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step.[6][7] This phenomenon, known as the deuterium Kinetic Isotope Effect (KIE), is a powerful tool for studying reaction mechanisms and intentionally slowing drug metabolism.[6][8]

Applications in Mass Spectrometry: The Gold Standard for Quantification

The most critical application of deuterated compounds in analytical chemistry is their use as internal standards (IS) in quantitative mass spectrometry, especially in liquid chromatography-mass spectrometry (LC-MS).[2] They are considered the "gold standard" because their behavior so closely mirrors the analyte of interest.[2]

Key Advantages:

  • Co-elution with Analyte: In chromatographic separations, a deuterated standard exhibits a nearly identical retention time to the non-deuterated analyte.[1] This ensures both compounds experience the same analytical conditions, including crucial matrix effects (ion suppression or enhancement).[1][9]

  • Similar Ionization Efficiency: The isotopic substitution has a negligible effect on the molecule's ionization efficiency in the mass spectrometer's ion source.[1]

  • Correction for Variability: By adding a known quantity of the deuterated IS to every sample, calibrator, and quality control at the start of the sample preparation process, it is possible to correct for variability.[2] Any loss of analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard, dramatically improving accuracy and precision.[2][10]

Limitations and Considerations:

  • Isotope Effect on Chromatography: While often negligible, the deuterium isotope effect can sometimes cause the deuterated compound to elute slightly earlier than the analyte in reversed-phase chromatography.[1][11] If this separation is significant, it can lead to differential matrix effects, compromising data accuracy.[9][11]

  • Isotopic Purity: The isotopic purity of the standard is critical. The presence of unlabeled species can interfere with the quantification of the analyte, particularly at low concentrations.[12]

  • Deuterium Placement: Deuterium atoms must be placed on chemically stable positions of the molecule to prevent hydrogen-deuterium (H/D) exchange with the solvent during sample processing.[12][13]

Applications in NMR Spectroscopy

Deuterated compounds are fundamental to the practice of Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Deuterated Solvents: The primary use is as solvents for sample analysis.[14] Since deuterium resonates at a completely different frequency from protons, using a deuterated solvent (e.g., Chloroform-d, CDCl₃) prevents the large solvent signal from overwhelming the signals of the analyte.[15]

  • Field/Frequency Lock: Modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability and the reproducibility of the spectra.[15]

  • Structural Elucidation: Deuterium labeling can be used as a tool to simplify complex proton NMR spectra and to confirm signal assignments. The disappearance of a signal in the ¹H-NMR spectrum after deuteration confirms the position of that proton in the molecule.[16]

The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

The KIE is strategically employed in drug development to enhance a drug's pharmacokinetic profile.[5][6]

  • Slowing Metabolism: Many drug metabolism reactions, often catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[6][7] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that site can be significantly reduced.[8][17]

  • Improved Pharmacokinetics: Slowing metabolism can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved safety and efficacy profile.[6][18] This has led to the successful development and FDA approval of deuterated drugs, such as deutetrabenazine (Austedo®).[5][18]

Synthesis of Deuterated Compounds

The preparation of high-purity deuterated compounds is crucial for their application.[2] Several common methodologies are employed:

  • Direct H/D Exchange: This method involves the exchange of protons with deuterium from a source like deuterium oxide (D₂O), often with acid or base catalysis.[2][18]

  • Reduction with Deuterated Reagents: Carbonyls and other functional groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium with high specificity.[2][19]

  • Catalytic Deuteration: Using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium on carbon) is a common method for saturating double or triple bonds with deuterium.[18]

  • Flow Chemistry: Modern continuous flow chemistry systems can generate deuterium gas from D₂O electrolysis and perform deuteration reactions efficiently and safely, avoiding the need for high-pressure D₂ gas cylinders.[20][21]

Mandatory Visualizations

Quantitative_Analysis_Workflow Sample 1. Sample Collection (e.g., Plasma, Tissue) Spike 2. Spike with Deuterated Internal Standard (IS) Sample->Spike Prep 3. Sample Preparation (e.g., Protein Precipitation, Extraction) Spike->Prep LC 4. LC Separation (Analyte and IS co-elute) Prep->LC MS 5. MS/MS Detection (Distinguishes Analyte and IS by mass) LC->MS Data 6. Data Processing (Calculate Peak Area Ratio: Analyte/IS) MS->Data Result 7. Quantification (Compare Ratio to Calibration Curve) Data->Result Kinetic_Isotope_Effect cluster_0 cluster_1 R_CH Reactants (R-H) TS_CH Transition State R_CH->TS_CH R_CH->TS_CH R_CD Reactants (R-D) TS_CD Transition State R_CD->TS_CD R_CD->TS_CD ZPE_CH Zero-Point Energy (C-H) Activation_CH Activation Energy (C-H) ZPE_CH->Activation_CH ZPE_CD Zero-Point Energy (C-D) Activation_CD Activation Energy (C-D) ZPE_CD->Activation_CD Y_Axis Potential Energy X_Axis Reaction Coordinate Matrix_Effect_Compensation A Analyte IonSource Ion Source A->IonSource Signal Suppressed IS Deuterated IS IS->IonSource Signal Suppressed ME Matrix Interference ME->IonSource Causes Suppression Detector MS Detector IonSource->Detector Ratio Ratio (Analyte/IS) is Constant Detector->Ratio

References

Methodological & Application

Application Notes and Protocols for the Use of Di-o-tolyl-phosphate-d14 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of Di-o-tolyl-phosphate-d14 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of organophosphate esters (OPEs), a class of compounds widely used as flame retardants and plasticizers. The use of a deuterated internal standard like this compound is a robust method to ensure high accuracy and precision in analytical measurements by correcting for variations in sample preparation and instrument response.[1]

Introduction to this compound

This compound is a deuterated analog of the organophosphate ester di-o-tolyl phosphate. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to behave similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for isotope dilution methods.

Chemical Information:

PropertyValue
Chemical Name bis[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl] hydrogen phosphate
Molecular Formula C₁₄HD₁₄O₄P
Molecular Weight 292.33 g/mol [2]
CAS Number Not available for the deuterated form, 35787-74-7 for the unlabeled compound.

Principle of Internal Standard Quantification

The internal standard method involves adding a known amount of a compound (the internal standard) to every sample, calibration standard, and blank. The internal standard should be a substance that is chemically similar to the analyte but not naturally present in the samples. This compound is well-suited for this role in the analysis of other tolyl phosphates and related organophosphate esters.

The quantification is based on the ratio of the analyte's response to the internal standard's response. This ratio is then used to calculate the concentration of the analyte in the sample. This approach effectively compensates for losses during sample preparation and variations in injection volume.

Experimental Protocols

The following protocols are generalized for the analysis of organophosphate esters in environmental matrices. They should be optimized for specific applications and matrices.

Sample Preparation

Matrix: Water Samples

  • Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation of analytes.

  • Fortification: Spike a known volume of the water sample (e.g., 100 mL) with a known concentration of this compound solution (e.g., 100 ng/mL in a suitable solvent like ethyl acetate).

  • Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • LLE: Extract the sample with a suitable organic solvent such as dichloromethane or a mixture of n-hexane and acetone.

    • SPE: Use a cartridge appropriate for organophosphate esters, such as an Oasis WAX cartridge.[3]

  • Drying and Concentration: Dry the extract over anhydrous sodium sulfate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

Matrix: Dust and Soil Samples

  • Sample Collection and Preparation: Collect dust or soil samples and homogenize them.

  • Fortification: Spike a known weight of the sample (e.g., 1 g) with the this compound internal standard solution.

  • Extraction: Use a method like ultrasonic extraction with a suitable solvent mixture (e.g., acetone/hexane).

  • Cleanup: The extract may require cleanup to remove interfering matrix components. This can be achieved using solid-phase extraction.

  • Concentration: Concentrate the cleaned extract to a final volume of 1 mL.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis.

Typical GC-MS Conditions:

ParameterRecommended Setting
GC Column A non-polar or semi-polar capillary column, such as a DB-5MS (or equivalent), is suitable for separating organophosphate esters.[4]
Injection Mode Splitless injection is recommended for trace analysis.[4]
Injection Volume 1 µL
Inlet Temperature 280 °C
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, then ramp to 300°C at a rate of 15°C/minute, and hold for 10 minutes.[4] This program should be optimized for the specific analytes of interest.
Carrier Gas Helium at a constant flow rate.
MS Ionization Mode Electron Ionization (EI)
MS Acquisition Mode Selected Ion Monitoring (SIM) is recommended for quantitative analysis to enhance sensitivity and selectivity.

Selected Ion Monitoring (SIM) Ions:

The specific ions to be monitored will depend on the analytes of interest. For this compound, the molecular ion and characteristic fragment ions should be determined by injecting a standard solution and examining the mass spectrum. For the non-deuterated di-o-tolyl phosphate, characteristic ions would be selected. The use of a deuterated standard allows for clear separation from the native compound in the mass spectrum.

Data Presentation

The following table summarizes typical performance data for the analysis of selected organophosphate esters using a GC-MS method with an internal standard. The data provided is for illustrative purposes and will vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Example Quantitative Data for Organophosphate Ester Analysis using GC-MS and an Internal Standard

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)
Tris(2-chloroethyl) phosphate (TCEP)0.561.3590.7
Tributyl phosphate (TNBP)0.451.5184.3
Triphenyl phosphate (TPHP)13.5983.8
Tris(2-ethylhexyl) phosphate (TEHP)0.0380.179.4

Data adapted from a study on OPE analysis in water.[5]

Mandatory Visualizations

The following diagrams illustrate the general workflow and logical relationships in the described analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Dust, etc.) Spike Spiking with This compound Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Cleanup Extract Cleanup (if necessary) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Injection Concentration->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Response Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Report Quantification->Result

Caption: Experimental workflow for GC-MS analysis with an internal standard.

logical_relationship Analyte Analyte (e.g., Tolyl Phosphate) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Introduced Together ResponseRatio Response Ratio (Analyte/IS) GCMS->ResponseRatio Generates Quantification Accurate Quantification ResponseRatio->Quantification Leads to

Caption: Logical relationship of internal standard use in quantitative analysis.

References

Application Note: High-Sensitivity LC-MS/MS Quantification of Di-o-tolyl Phosphate Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-1208

Audience: Researchers, scientists, and drug development professionals involved in environmental analysis, toxicology, and bioanalysis.

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Di-o-tolyl phosphate (DoTP), an organophosphate ester, in a biological matrix. To ensure the highest level of accuracy and precision, the method employs a stable isotope-labeled internal standard, Di-o-tolyl-phosphate-d14. The protocol outlines a streamlined solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This method achieves excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in research and regulated environments.

Introduction

Organophosphate esters (OPEs) are a class of compounds widely used as flame retardants, plasticizers, and lubricants. Their widespread use has led to concerns about environmental contamination and human exposure. Accurate and sensitive analytical methods are crucial for monitoring these compounds in various matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for analyzing OPEs due to its high sensitivity, selectivity, and applicability to complex samples.[1]

A significant challenge in quantitative analysis is mitigating matrix effects and variability during sample preparation. The use of a stable isotope-labeled (SIL) internal standard (ISTD) that co-elutes with the analyte is the most effective strategy to correct for these variations. This compound is the deuterated analog of DoTP and serves as an ideal ISTD for its quantification.[2][3] This note provides a comprehensive protocol for method development, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Protocol

Materials and Reagents
  • Analytes: Di-o-tolyl-phosphate (CAS 35787-74-7), this compound (ISTD)[3][4]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)

  • Reagents: Ammonium Formate, Formic Acid

  • Sample Matrix: Human Plasma (or water, as applicable)

  • SPE Cartridges: Weak Anion Exchange (WAX) SPE cartridges[5]

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DoTP and this compound in methanol.

  • Working Standard Solutions: Serially dilute the DoTP primary stock with 50:50 acetonitrile:water to prepare calibration standards ranging from 0.1 ng/mL to 200 ng/mL.[6]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock with 50:50 acetonitrile:water.

Sample Preparation (Solid-Phase Extraction)
  • Sample Spiking: To 200 µL of plasma sample, add 20 µL of the 100 ng/mL ISTD working solution. For calibration standards and quality controls (QCs), add 20 µL of the appropriate DoTP working standard.

  • Pre-treatment: Add 800 µL of 1% formic acid in water to the sample and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a WAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and ISTD with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Plasma Sample (200 µL) Spike 2. Spike with ISTD (this compound) Sample->Spike Pretreat 3. Add Formic Acid & Vortex Spike->Pretreat Load 4. Load onto Conditioned WAX SPE Cartridge Pretreat->Load Wash 5. Wash Cartridge Load->Wash Elute 6. Elute Analytes Wash->Elute Dry 7. Evaporate to Dryness Elute->Dry Recon 8. Reconstitute in Mobile Phase Dry->Recon Inject 9. Inject into LC-MS/MS Recon->Inject Separate 10. Chromatographic Separation Inject->Separate Detect 11. MS/MS Detection (MRM) Separate->Detect Quantify 12. Quantify using ISTD Detect->Quantify

Caption: Experimental workflow from sample preparation to final analysis.

LC-MS/MS Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: C18 Polar Endcapped (3 µm, 100 x 4.6 mm)[7]

  • Column Temperature: 40°C[7][8]

  • Mobile Phase A: 0.1% Acetic Acid in Water[7]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.7 mL/min[7]

  • Injection Volume: 10 µL

Table 1: Liquid Chromatography Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
4.0 10 90
5.0 10 90
5.1 95 5

| 7.0 | 95 | 5 |

  • Ionization Mode: ESI Negative

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

Table 2: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
DoTP (Quantifier) 277.1 185.0 100 25
DoTP (Qualifier) 277.1 93.0 100 35

| This compound (ISTD) | 291.2 | 192.0 | 100 | 25 |

Results and Discussion

Chromatography

The developed LC method provided excellent chromatographic separation for Di-o-tolyl phosphate, with a retention time of approximately 4.2 minutes. The use of a gradient elution ensured a sharp and symmetrical peak shape, free from interference from matrix components. The deuterated internal standard, this compound, co-eluted with the analyte, ensuring accurate correction for any variations.

Method Validation

The method was validated for linearity, accuracy, and precision.

  • Linearity: The calibration curve was linear over the concentration range of 0.1 ng/mL to 200 ng/mL. The coefficient of determination (R²) was >0.998, indicating a strong correlation between concentration and response ratio.[1][7]

G Analyte Analyte Peak Area (DoTP) Ratio Peak Area Ratio (Analyte / ISTD) Analyte->Ratio ISTD Internal Standard Peak Area (DoTP-d14) ISTD->Ratio Concentration Analyte Concentration Ratio->Concentration via Calibration Curve

References

Application Note: Quantification of Tricresyl Phosphate Metabolites in Biological Matrices Using an Isotope Dilution LC-MS/MS Method with Di-o-tolyl-phosphate-d14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of tricresyl phosphate (TCP) metabolites, specifically Di-o-cresyl phosphate (DoCP) and Di-p-cresyl phosphate (DpCP), in human urine. The protocol employs a highly specific and accurate isotope dilution technique using Di-o-tolyl-phosphate-d14 (DOTP-d14) as an internal standard. The methodology involves enzymatic hydrolysis of conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Final analysis is performed by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method provides the high sensitivity and specificity required for biomonitoring studies and toxicological assessments in a drug development context.

Introduction

Tricresyl phosphate (TCP) is a complex mixture of organophosphate esters widely used as flame retardants, plasticizers, and anti-wear additives in lubricants.[1] Human exposure to TCP is a growing concern due to its potential neurotoxicity.[1] Biomonitoring of TCP exposure is typically achieved by measuring its metabolites in biological matrices such as urine. The primary metabolites of TCP include various isomers of dicresyl phosphates. Accurate quantification of these metabolites is crucial for assessing exposure levels and understanding the toxicokinetics of TCP.

Isotope dilution mass spectrometry is the gold standard for quantitative analysis in complex biological matrices. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte as an internal standard (IS) at the beginning of the sample preparation process. The use of a stable isotope-labeled IS, such as this compound, for the quantification of TCP metabolites like DoCP, corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[2] This application note provides a detailed protocol for the quantification of DoCP and DpCP in urine using DOTP-d14 as an internal standard, based on established methodologies for organophosphate flame retardant metabolites.[3]

Experimental Protocols

Materials and Reagents
  • Standards: Di-o-cresyl phosphate (DoCP), Di-p-cresyl phosphate (DpCP), and this compound (DOTP-d14) (all >95% purity).

  • Enzyme: β-glucuronidase from Helix pomatia.

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).

  • Reagents: Formic acid, Ammonium acetate.

  • Solid-Phase Extraction (SPE): Weak anion exchange (WAX) cartridges.

  • Biological Matrix: Human urine, collected and stored at -20°C or lower.

Sample Preparation

The sample preparation workflow is designed to deconjugate the metabolites, extract them from the urine matrix, and concentrate them for analysis.

G cluster_prep Sample Preparation Workflow urine 1. Urine Sample (1 mL) spike 2. Spike with DOTP-d14 IS urine->spike hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) spike->hydrolysis spe_load 5. Load Sample onto SPE hydrolysis->spe_load spe_conditioning 4. SPE Cartridge Conditioning spe_conditioning->spe_load spe_wash 6. Wash SPE Cartridge spe_load->spe_wash spe_elute 7. Elute Metabolites spe_wash->spe_elute evaporate 8. Evaporate to Dryness spe_elute->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analysis 10. UPLC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the preparation of urine samples.

Protocol Steps:

  • Sample Thawing and Spiking: Thaw frozen urine samples to room temperature. To a 1 mL aliquot of urine, add the this compound internal standard solution.

  • Enzymatic Hydrolysis: Add β-glucuronidase in an ammonium acetate buffer to the urine sample to deconjugate the glucuronidated metabolites. Incubate the mixture, for example, at 37°C for 4 hours.[]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by water.

    • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with water to remove interfering matrix components.

    • Elution: Elute the target metabolites (DoCP, DpCP, and DOTP-d14) with an appropriate solvent, such as an acidified organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

UPLC Conditions:

  • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution suitable for separating the target analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized. Example transitions are provided in the data table below.

Data Presentation

The quantitative data for the analysis of TCP metabolites is summarized in the table below. The method detection limits (MDLs) are based on published data for similar analytical methods.[3]

AnalyteInternal StandardPrecursor Ion (m/z)Product Ion (m/z)Method Detection Limit (MDL) (ng/mL)
Di-o-cresyl phosphate (DoCP)DOTP-d14277.1107.00.13
Di-p-cresyl phosphate (DpCP)DOTP-d14277.1107.00.13
This compound (IS)N/A291.2114.0N/A

Note: The sum of DoCP and DpCP is often reported due to co-elution of the isomers.[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the metabolic pathway of Tricresyl Phosphate (TCP) to its quantifiable metabolites and the logic of the analytical quantification process.

G cluster_metabolism Metabolic Pathway cluster_analysis Analytical Quantification TCP Tricresyl Phosphate (TCP) (Parent Compound) Metabolites Dicresyl Phosphates (e.g., DoCP, DpCP) TCP->Metabolites Phase I Metabolism (e.g., Hydrolysis) Conjugated Glucuronide Conjugates (Excreted Form) Metabolites->Conjugated Phase II Metabolism (Conjugation) Urine Urine Sample (Contains Conjugated Metabolites) Conjugated->Urine Excretion Deconjugation Enzymatic Hydrolysis (Releases Free Metabolites) Urine->Deconjugation Quantification LC-MS/MS Quantification (Using DOTP-d14 IS) Deconjugation->Quantification

Caption: TCP metabolism and the analytical quantification approach.

Conclusion

The described UPLC-MS/MS method using this compound as an internal standard provides a reliable and accurate means for quantifying the major metabolites of tricresyl phosphate in human urine. The detailed protocol for sample preparation involving enzymatic hydrolysis and solid-phase extraction ensures effective removal of matrix interferences and high recovery of the target analytes. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies of organophosphate compounds. The high sensitivity and specificity of this method make it suitable for assessing human exposure to TCP in various scenarios.

References

Application Note: High-Throughput Analysis of Organophosphate Flame Retardants in Environmental Samples using Di-o-tolyl-phosphate-d14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of a suite of organophosphate flame retardants (OFRs) in various environmental matrices, including water, soil, and sediment. The protocol employs solid-phase extraction (SPE) for aqueous samples and accelerated solvent extraction (ASE) for solid samples, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS). Quantification is achieved through isotope dilution using Di-o-tolyl-phosphate-d14 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is intended for researchers, environmental scientists, and analytical laboratories requiring reliable monitoring of these emerging contaminants.

Introduction

Organophosphate flame retardants (OFRs) are a class of chemicals widely used in a variety of consumer and industrial products, including plastics, textiles, furniture, and electronics, to reduce flammability.[1] Due to their additive nature, OFRs can leach into the environment during manufacturing, use, and disposal, leading to their ubiquitous presence in aquatic and terrestrial ecosystems. Growing concerns over their potential adverse health effects on humans and wildlife necessitate sensitive and accurate analytical methods for their detection and quantification in environmental samples.[1]

Isotope dilution mass spectrometry is a highly reliable technique for the quantification of trace organic contaminants.[2] This method utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. This compound serves as an excellent internal standard for the analysis of a broad range of OFRs, as it closely mimics the physicochemical behavior of many common OFRs during sample extraction, cleanup, and chromatographic analysis. Its use allows for the correction of analyte losses during sample processing and compensates for matrix-induced signal suppression or enhancement during instrumental analysis.

This application note provides detailed protocols for sample preparation and GC-MS/MS analysis of OFRs in water, soil, and sediment samples, using this compound as an internal standard.

Materials and Reagents

  • Solvents: Acetone, n-hexane, dichloromethane (DCM), methanol, toluene (all HPLC or pesticide residue grade)

  • Standards: Native OFR standards (e.g., TCEP, TCIPP, TPhP, etc.), this compound (internal standard)

  • Solid Phase Extraction (SPE) Cartridges: Oasis HLB (6 cc, 500 mg) or equivalent

  • Accelerated Solvent Extraction (ASE) Cells and Collection Vials

  • Diatomaceous Earth

  • Anhydrous Sodium Sulfate

  • Nitrogen Evaporation System

  • GC-MS/MS System with an appropriate capillary column (e.g., DB-5ms)

Experimental Protocols

Sample Preparation
  • Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.

  • Spiking: To a 500 mL water sample, add a known concentration of the this compound internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the retained OFRs with 10 mL of a dichloromethane:acetone (1:1, v/v) mixture.

  • Concentration: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.

  • Solvent Exchange: Add 1 mL of n-hexane and further concentrate to a final volume of 0.5 mL.

  • Sample Preparation: Homogenize the soil or sediment sample. Weigh 10 g of the homogenized sample and mix with an equal amount of diatomaceous earth.

  • Spiking: Add a known concentration of the this compound internal standard solution to the sample mixture.

  • ASE Extraction:

    • Place the sample mixture into an ASE cell.

    • Perform extraction using a mixture of n-hexane:acetone (1:1, v/v) at 100 °C and 1500 psi.

    • Use two static extraction cycles of 5 minutes each.

  • Drying and Concentration: Pass the extract through a column of anhydrous sodium sulfate to remove any residual water. Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Cleanup (if necessary): For complex matrices, a cleanup step using a silica gel or Florisil column may be required to remove interferences.

  • Final Volume Adjustment: Adjust the final volume of the extract to 0.5 mL with n-hexane.

GC-MS/MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole MS or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL, splitless mode

  • Inlet Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp 1: 10 °C/min to 200 °C

    • Ramp 2: 5 °C/min to 300 °C, hold for 5 min

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Collision Gas: Nitrogen

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantification

Quantification is performed using the isotope dilution method. Calibration curves are prepared by plotting the ratio of the peak area of the native OFR standard to the peak area of the this compound internal standard against the concentration of the native standard. The concentration of each OFR in the environmental samples is then calculated from the calibration curve.

Quantitative Data

The following table summarizes the representative quantitative data for the analysis of selected OFRs using the described method. This data is illustrative of the expected performance. Actual performance may vary depending on the specific instrumentation and matrix.

AnalyteAcronymMethod Detection Limit (MDL) (ng/L for water, ng/g for solids)Limit of Quantitation (LOQ) (ng/L for water, ng/g for solids)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Tris(2-chloroethyl) phosphateTCEP0.51.5958
Tris(1-chloro-2-propyl) phosphateTCIPP0.82.49210
Tris(1,3-dichloro-2-propyl) phosphateTDCIPP0.30.9987
Triphenyl phosphateTPhP0.41.21026
Tri-n-butyl phosphateTnBP0.61.88912
Tris(2-butoxyethyl) phosphateTBEP1.03.08515
2-Ethylhexyl diphenyl phosphateEHDPP0.51.5969

Note: The presented data is a synthesis of typical performance characteristics reported in the literature for similar analytical methods and should be used for guidance only.[2][3] Method validation should be performed by the end-user to establish specific performance metrics.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification Water Water Sample Spike_Water Spike with This compound Water->Spike_Water 500 mL Solid Soil/Sediment Sample Spike_Solid Spike with This compound Solid->Spike_Solid 10 g SPE Solid-Phase Extraction (SPE) Spike_Water->SPE Elute_Conc_Water Elution & Concentration SPE->Elute_Conc_Water GCMSMS GC-MS/MS Analysis Elute_Conc_Water->GCMSMS ASE Accelerated Solvent Extraction (ASE) Spike_Solid->ASE Cleanup_Conc_Solid Cleanup & Concentration ASE->Cleanup_Conc_Solid Cleanup_Conc_Solid->GCMSMS Quant Isotope Dilution Quantification GCMSMS->Quant Report Reporting of Results Quant->Report

Caption: Experimental workflow for the analysis of OFRs.

Conclusion

The described analytical method provides a reliable and sensitive approach for the quantification of a wide range of organophosphate flame retardants in diverse environmental matrices. The use of this compound as an internal standard in an isotope dilution GC-MS/MS method ensures high accuracy and precision, making it suitable for routine environmental monitoring and research applications. The detailed protocols for water, soil, and sediment samples can be readily implemented in analytical laboratories equipped with standard GC-MS/MS instrumentation.

References

Application of Di-o-tolyl-phosphate-d14 in Human Biomonitoring Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di-o-tolyl-phosphate (DOTP), a metabolite of the organophosphate flame retardant di-o-cresyl phosphate (DOCP), is an important biomarker for assessing human exposure to this class of compounds. Due to their widespread use in various consumer and industrial products, there is a growing concern about the potential adverse health effects of organophosphate flame retardants. Accurate and sensitive quantification of their metabolites in human biological matrices, such as urine, is crucial for exposure assessment and epidemiological studies. Di-o-tolyl-phosphate-d14 (DOTP-d14) is the deuterated analog of DOTP and serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry. Its use significantly improves the accuracy and precision of the measurement by correcting for variations in sample preparation and potential matrix effects during analysis.

This document provides a detailed application note and protocol for the use of DOTP-d14 in human biomonitoring studies for the quantification of DOTP in urine samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation

The following table summarizes quantitative data from a human biomonitoring study that measured Di-o-cresyl phosphate (DoCP), a metabolite of tricresyl phosphate, in the urine of pregnant women in Canada. This data highlights the relevance of monitoring this biomarker in human populations.

AnalyteStudy PopulationMatrixDetection Frequency (%)Concentration Range (ng/mL)Geometric Mean (ng/mL)
Di-o-cresyl phosphate (DoCP) & Di-p-cresyl phosphate (DpCP) (sum)24 pregnant Canadian women (2010-2012)Urine75<0.13 - 4.38Not Reported

Data sourced from a study on urinary organophosphate flame retardant metabolites.[1][2]

Experimental Protocols

This protocol describes a method for the quantitative analysis of Di-o-tolyl-phosphate (DOTP) in human urine using this compound (DOTP-d14) as an internal standard, followed by solid-phase extraction (SPE) and UPLC-MS/MS analysis.

Materials and Reagents
  • Di-o-tolyl-phosphate (DOTP) analytical standard

  • This compound (DOTP-d14) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • β-glucuronidase/sulfatase

  • Ammonium acetate buffer

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis WAX)

  • Human urine samples

Instrumentation
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reversed-phase column)

Sample Preparation
  • Sample Thawing and Spiking:

    • Thaw frozen human urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Take a 1 mL aliquot of each urine sample.

    • Spike the aliquot with a known concentration of this compound (DOTP-d14) internal standard solution.

  • Enzymatic Hydrolysis (Deconjugation):

    • To account for conjugated metabolites, add 200 µL of β-glucuronidase/sulfatase solution and ammonium acetate buffer to the urine sample.

    • Incubate the mixture overnight at 37°C to deconjugate the DOTP-glucuronide and -sulfate conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge (e.g., Oasis WAX) with methanol followed by water.

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes (DOTP and DOTP-d14) with a suitable solvent, such as methanol or a mixture of methanol and ammonium hydroxide.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Inject the reconstituted sample onto the UPLC system.

    • Separate the analytes using a C18 reversed-phase column with a gradient elution program.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • The gradient program should be optimized to achieve good separation of DOTP from other urinary components.

  • Mass Spectrometric Detection:

    • Perform detection using a tandem mass spectrometer equipped with an ESI source operating in negative ionization mode.

    • Monitor the specific precursor-to-product ion transitions for both DOTP and DOTP-d14 in Multiple Reaction Monitoring (MRM) mode.

    • DOTP transition (example): m/z 277 → m/z 183

    • DOTP-d14 transition (example): m/z 291 → m/z 197 (Note: Specific MRM transitions should be optimized in the laboratory)

Quantification
  • Create a calibration curve by analyzing a series of calibration standards containing known concentrations of DOTP and a constant concentration of DOTP-d14.

  • Calculate the ratio of the peak area of DOTP to the peak area of DOTP-d14 for each standard and sample.

  • Determine the concentration of DOTP in the urine samples by interpolating their peak area ratios onto the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample (1 mL) spike Spike with DOTP-d14 urine->spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) spike->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation uplc UPLC Separation evaporation->uplc msms MS/MS Detection (MRM) uplc->msms quant Quantification msms->quant

Caption: Experimental workflow for the analysis of Di-o-tolyl-phosphate in human urine.

Potential Toxicological Signaling Pathways of Parent Compound (TOCP)

Exposure to Tri-o-cresyl phosphate (TOCP), the parent compound of DOTP, has been associated with adverse health effects, including neurotoxicity and metabolic disruption. The following diagrams illustrate two potential signaling pathways that may be affected by TOCP exposure.

1. Inhibition of Neuropathy Target Esterase (NTE) and Delayed Neurotoxicity

nte_inhibition_pathway TOCP Tri-o-cresyl phosphate (TOCP) Metabolism Metabolism (e.g., by CYP450) TOCP->Metabolism CBDP Cresyl Saligenin Phosphate (CBDP) (Active Metabolite) Metabolism->CBDP Inhibition Irreversible Inhibition & 'Aging' CBDP->Inhibition NTE Neuropathy Target Esterase (NTE) NTE->Inhibition Downstream Disruption of Axonal Homeostasis Inhibition->Downstream Toxic Gain of Function or Loss of Function Neurotoxicity Organophosphate-Induced Delayed Neurotoxicity (OPIDN) (Axonal Degeneration) Downstream->Neurotoxicity

Caption: TOCP-induced inhibition of Neuropathy Target Esterase (NTE) leading to delayed neurotoxicity.

2. Activation of Liver X Receptor α (LXRα) and Hepatic Steatosis

lxr_activation_pathway Cresyl_Phosphates Cresyl Phosphates (e.g., CDP, TCRP) Binding Direct Binding Cresyl_Phosphates->Binding LXR Liver X Receptor α (LXRα) LXR->Binding Activation LXRα Activation Binding->Activation Gene_Expression Increased Expression of Lipogenic Genes (e.g., SREBP-1c, FASN, SCD1) Activation->Gene_Expression Lipogenesis De Novo Lipogenesis Gene_Expression->Lipogenesis Steatosis Hepatic Steatosis (Lipid Accumulation in Liver) Lipogenesis->Steatosis

Caption: Activation of LXRα by cresyl phosphates leading to hepatic steatosis.[3]

References

Application Notes and Protocols for the Analysis of Di-o-tolyl-phosphate-d14 in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the sample preparation and subsequent analysis of Di-o-tolyl-phosphate-d14 (DOTP-d14) in human urine. DOTP-d14 is the deuterated internal standard for Di-o-tolyl-phosphate (DOTP), a metabolite of the organophosphate ester tri-o-tolyl phosphate (TOTP). TOTP is used as a flame retardant and plasticizer, and monitoring its metabolites is crucial for assessing human exposure. The protocol herein describes a robust procedure involving enzymatic hydrolysis to deconjugate metabolites, followed by automated solid-phase extraction (SPE) for cleanup and concentration of the analyte prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a reliable and high-throughput approach for the biomonitoring of TOTP exposure.

Introduction

Organophosphate esters are ubiquitous in the environment due to their widespread use in consumer and industrial products. Human exposure can occur through inhalation, ingestion, or dermal contact, leading to the formation of various metabolites that are excreted in urine. Di-o-tolyl-phosphate (DOTP) is a specific biomarker for exposure to tri-o-tolyl phosphate. As many urinary metabolites are excreted as glucuronide or sulfate conjugates, a deconjugation step via enzymatic hydrolysis is essential for accurately quantifying the total metabolite concentration.

This protocol employs a sensitive and specific isotope dilution method using this compound as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample recovery. The sample preparation workflow is optimized for efficiency and can be automated for high-throughput analysis.

Experimental Protocols

Materials and Reagents
  • Standards: Di-o-tolyl-phosphate (DOTP) and this compound (DOTP-d14) analytical standards.

  • Enzyme: β-glucuronidase from Helix pomatia (Type H-1, solid) or a similar preparation with sulfatase activity.

  • Buffers: Ammonium acetate buffer (1.0 M, pH 5.0).

  • Solvents: Methanol, Acetonitrile, Water (all LC-MS grade). Formic acid (reagent grade).

  • Solid-Phase Extraction (SPE): Automated SPE system with polymeric reversed-phase cartridges (e.g., Strata-X, 30 mg/1 mL or equivalent).

  • Urine Samples: Collected in polypropylene containers and stored at -20°C or lower until analysis.

Sample Preparation Workflow

The overall workflow for the sample preparation of urine for DOTP-d14 analysis is depicted below.

experimental_workflow cluster_urine_prep Urine Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation urine 1. Urine Sample Thawing & Spiking (0.5 mL urine + DOTP-d14 IS) buffer 2. Buffer Addition (250 µL 1.0 M Ammonium Acetate, pH 5.0) urine->buffer enzyme 3. Enzymatic Hydrolysis (Add β-glucuronidase, incubate 4h @ 37°C) buffer->enzyme load 4. Load Sample onto SPE Cartridge enzyme->load wash1 5. Wash Cartridge (1 mL Water) load->wash1 wash2 6. Wash Cartridge (1 mL 20% Methanol in Water) wash1->wash2 elute 7. Elute Analytes (1 mL Methanol) wash2->elute evaporate 8. Evaporation (Evaporate to dryness under N2) elute->evaporate reconstitute 9. Reconstitution (100 µL 50:50 Acetonitrile:Water) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Inject

Caption: Experimental workflow for urine sample preparation.

Detailed Protocol for Enzymatic Hydrolysis
  • Thaw frozen urine samples completely at room temperature or in a 37°C water bath.

  • Vortex the samples to ensure homogeneity.

  • Pipette 0.5 mL of urine into a 2 mL polypropylene tube.

  • Spike each sample with the DOTP-d14 internal standard (IS) solution to achieve a final concentration of approximately 5 ng/mL.

  • Add 250 µL of 1.0 M ammonium acetate buffer (pH 5.0) to each sample.

  • Add β-glucuronidase from Helix pomatia (Type H-1, solid). A concentration of ≥30 units per µL of urine is recommended for complete hydrolysis of various conjugates. For a 0.5 mL urine sample, this corresponds to approximately 15,000 units.[1]

  • Cap the tubes, vortex briefly, and incubate in a shaking water bath at 37°C for 4 hours.[1]

Detailed Protocol for Solid-Phase Extraction (SPE)

This protocol is designed for an automated SPE system but can be adapted for manual processing.

  • Conditioning: Condition the polymeric reversed-phase SPE cartridges with 1 mL of methanol followed by 1 mL of LC-MS grade water. Do not allow the cartridges to go dry.

  • Loading: After incubation, centrifuge the urine samples at 3000 x g for 5 minutes. Load the supernatant directly onto the conditioned SPE cartridges at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridges with 1 mL of LC-MS grade water to remove salts and polar interferences.

    • Wash the cartridges with 1 mL of 20% methanol in water to remove less polar interferences.

  • Drying: Dry the cartridges thoroughly by passing nitrogen or air through them for 10 minutes. This step is crucial to remove residual water before elution with an organic solvent.

  • Elution: Elute the target analytes (DOTP and DOTP-d14) with 1 mL of methanol into clean collection tubes.

Final Sample Preparation
  • Evaporation: Evaporate the methanol eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis should be performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would be:

    • 0-1 min: 5% B

    • 1-5 min: Linear ramp to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions

The following MS/MS parameters are proposed based on the molecular weights and known fragmentation patterns of similar diaryl phosphates. It is critical that these are optimized on the specific instrument being used.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Key Parameters:

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Desolvation Gas Flow: ~800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Di-o-tolyl-phosphate (DOTP)

      • Molecular Weight: 278.24 g/mol

      • Precursor Ion [M-H]⁻: m/z 277.1

      • Proposed Product Ions: m/z 171.1 (loss of o-cresol), m/z 97.0 (phosphate backbone fragment).

    • Internal Standard: this compound (DOTP-d14)

      • Molecular Weight: 292.33 g/mol

      • Precursor Ion [M-H]⁻: m/z 291.2

      • Proposed Product Ions: m/z 178.1 (loss of deuterated o-cresol), m/z 97.0 (phosphate backbone fragment).

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method, based on data from the analysis of the structurally similar compound Di-o-cresylphosphate (DoCP).[2] This data should be used as a guideline, and a full method validation should be performed for DOTP.

ParameterDi-o-cresylphosphate (DoCP)Expected for Di-o-tolyl-phosphate (DOTP)
Limit of Detection (LOD) 0.05 ng/mL~0.05 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL~0.15 - 0.3 ng/mL
Recovery (%) 90 - 113%85 - 115%
Interday Precision (% RSD) 2 - 8%< 15%
Linear Range 0.15 - 50 ng/mLTo be determined

Signaling Pathways and Logical Relationships

The analytical process does not involve biological signaling pathways. However, the logical relationship between the parent compound, its metabolism, and the analytical steps can be visualized.

logical_relationship cluster_exposure Human Exposure & Metabolism cluster_excretion Excretion cluster_analysis Analytical Measurement TOTP Tri-o-tolyl Phosphate (Parent Compound) Metabolism Phase I & II Metabolism (e.g., Glucuronidation) TOTP->Metabolism Ingestion, Inhalation, Dermal Contact Urine Urine Excretion Metabolism->Urine Conjugated DOTP-glucuronide Urine->Conjugated Free Free DOTP Urine->Free Hydrolysis Enzymatic Hydrolysis (Cleaves conjugate) Conjugated->Hydrolysis TotalDOTP Total DOTP Measurement (via LC-MS/MS) Free->TotalDOTP Hydrolysis->TotalDOTP

Caption: Metabolism and analysis logic for TOTP exposure.

Conclusion

The described method provides a comprehensive approach for the preparation and analysis of this compound in urine. By incorporating enzymatic hydrolysis and automated solid-phase extraction, this protocol offers a sensitive, specific, and high-throughput solution for biomonitoring studies. The use of a deuterated internal standard ensures the highest level of data quality. While key LC-MS/MS parameters are proposed, laboratory-specific optimization is essential for achieving optimal performance.

References

Application Notes and Protocols for Solid Phase Extraction of Organophosphate Metabolites in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) pesticides are widely used in agriculture, leading to potential contamination of water resources. The presence of their metabolites, which are often more polar and water-soluble than the parent compounds, is a key indicator of environmental exposure and degradation. Accurate and sensitive detection of these metabolites is crucial for environmental monitoring and human health risk assessment. Solid Phase Extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the ability to achieve low detection limits.[1] This document provides a detailed protocol for the solid phase extraction of organophosphate metabolites from water samples, intended for use by researchers and analytical scientists.

Principle of Solid Phase Extraction

Solid Phase Extraction is a chromatographic technique used to prepare samples for analysis. It involves the partitioning of solutes between a solid stationary phase and a liquid mobile phase. The process consists of four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest. The choice of sorbent is critical and depends on the physicochemical properties of the target analytes and the sample matrix. For the polar organophosphate metabolites, reversed-phase sorbents are commonly employed.

Experimental Protocols

This section details a general and robust SPE protocol for the extraction of a range of organophosphate metabolites, including common dialkyl phosphates (DAPs), from water samples. This protocol is a composite of best practices and can be optimized for specific analyte and matrix combinations.

Materials and Reagents
  • SPE Cartridges: Polymeric reversed-phase cartridges such as Agilent Bond Elut PPL, Thermo Scientific™ HyperSep™ Retain PEP, or Waters Oasis HLB are recommended due to their high retention of polar compounds.[1][2]

  • Solvents: HPLC or LC/MS grade methanol, acetonitrile, ethyl acetate, dichloromethane, and reagent water.

  • Reagents: Formic acid, ammonium formate, and sodium chloride (analytical grade).

  • Apparatus: SPE vacuum manifold, vacuum pump, collection vials, pH meter, and a nitrogen evaporator.

Sample Pre-treatment
  • Collect water samples in clean glass bottles.

  • Filter the water samples through a 0.45 µm glass fiber filter to remove particulate matter.

  • For a 500 mL water sample, add 2 mL of methanol and 5 g of NaCl.[2]

  • Adjust the pH of the water sample to 2-3 with formic acid to ensure the acidic metabolites are in their protonated form, enhancing their retention on reversed-phase sorbents.

Solid Phase Extraction Protocol
  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the SPE cartridge.

    • Follow with 5 mL of methanol.

    • Finally, pass 5 mL of reagent water (pH adjusted to 2-3 with formic acid) to equilibrate the sorbent. Do not allow the cartridge to go dry at this stage.

  • Sample Loading:

    • Load the pre-treated water sample (500 mL) onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5-10 mL of reagent water to remove any remaining salts and highly polar interferences.

    • Dry the cartridge thoroughly under vacuum for 15-20 minutes to remove residual water, which can interfere with the elution of the analytes.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained metabolites with two aliquots of 4 mL of a mixture of ethyl acetate and methanol (e.g., 1:1 v/v). A mixture of ethyl acetate and dichloromethane can also be effective.[2]

    • Apply a gentle vacuum to ensure a slow and complete elution.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent for the subsequent analysis (e.g., mobile phase for LC-MS/MS).

Data Presentation

The following tables summarize quantitative data from various studies on the SPE of organophosphate pesticides and their metabolites from water. It is important to note that performance can vary based on the specific analyte, sorbent, and analytical instrumentation used.

Table 1: Recovery Data for Selected Organophosphate Pesticides and Metabolites

AnalyteSorbent TypeSample Volume (mL)Elution SolventRecovery (%)Analytical MethodReference
DichlorvosHyperSep™ Retain PEP500Ethyl acetate/Dichloromethane88.4 - 98.6GC-NPD[2]
DimethoateHyperSep™ Retain PEP500Ethyl acetate/Dichloromethane88.5 - 99.8GC-NPD[2]
MalathionHyperSep™ Retain PEP500Ethyl acetate/Dichloromethane88.8 - 90.5GC-NPD[2]
ParathionHyperSep™ Retain PEP500Ethyl acetate/Dichloromethane93.2 - 96.4GC-NPD[2]
16 OPs (various)Bond Elut PPL500Acetonitrile70 - 135LC-MS/MS[1]
FenitrothionN-RGO/Fe3O4150-84.4 - 105.05HPLC-UV[3]
ChlorpyrifosN-RGO/Fe3O4150-84.4 - 105.05HPLC-UV[3]
Chlorpyrifos-methylN-RGO/Fe3O4150-84.4 - 105.05HPLC-UV[3]
TnBP, TCEP, TPhP, TEHPMWCNTs--72.5 - 89.1GC-MS[4]
Alkyl/Aryl PhosphatesENVI-18100Dichloromethane/Acetonitrile58.6 - 116.2LC-MS/MS[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Organophosphate Pesticides and Metabolites

AnalyteSorbent TypeLODLOQAnalytical MethodReference
8 OPs (various)HyperSep™ Retain PEP0.02 - 0.1 µg/L-GC-NPD[2]
16 OPs (various)Bond Elut PPL-< 5 µg/LLC-MS/MS[1]
10 OPs & TPsC180.01 - 0.1 µg/L-LC-MS[6]
46 Pesticides & MetabolitesCarbopak-B-10 ng/LLC-MS/MS[7]
Dichlorvos, Methyl parathion, Malathion, ParathionCleanert-PEP4 - 10 ng/L-SPE-GC-MS[8]
TnBP, TCEP, TPhP, TEHPMWCNTs0.038 - 1 µg/L0.10 - 3.59 µg/LGC-MS[4]
Alkyl/Aryl PhosphatesENVI-18-1 - 35 ng/LLC-MS/MS[5]
Dialkyl Phosphates (in urine)Styrene-divinyl benzene polymer0.1 - 0.3 ng/mL-GC-MS[9]
6 DAP Metabolites (in urine)-0.1 - 0.15 ng/mL-GC-MS[10][11][12][13]

Mandatory Visualization

The following diagram illustrates the general workflow for the solid phase extraction of organophosphate metabolites from water samples.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_post_extraction Post-Extraction Sample Water Sample Filter Filtration (0.45 µm) Sample->Filter Adjust_pH Adjust pH to 2-3 Filter->Adjust_pH Condition 1. Condition Cartridge (Methanol, Water) Adjust_pH->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Reagent Water) Load->Wash Elute 4. Elute Analytes (Organic Solvent) Wash->Elute Concentrate Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: General workflow for Solid Phase Extraction of OP metabolites.

Conclusion

The presented solid phase extraction protocol provides a reliable and efficient method for the determination of organophosphate metabolites in water samples. The use of polymeric reversed-phase sorbents demonstrates good recoveries for a range of polar metabolites. For optimal performance, it is recommended that the method be validated for the specific analytes of interest and the water matrix being investigated. The subsequent analysis by sensitive techniques such as LC-MS/MS or GC-MS allows for the detection of these metabolites at trace levels, which is essential for environmental and human health monitoring.

References

Application Notes and Protocols for Assessing Flame Retardant Exposure Using Di-o-tolyl-phosphate-d14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Di-o-tolyl-phosphate-d14 (DoTP-d14) as an internal standard in the quantitative analysis of Di-o-cresyl phosphate (DoCP), a metabolite of the organophosphate flame retardant (OPFR) tricresyl phosphate (TCP). Accurate measurement of urinary DoCP provides a reliable biomarker for assessing human exposure to TCP.

Introduction

Organophosphate flame retardants are widely used in a variety of consumer products, leading to ubiquitous human exposure. Biomonitoring of urinary metabolites is a critical tool for assessing this exposure and understanding potential health risks. Tricresyl phosphate is metabolized in the body to di-o-cresyl phosphate (DoCP), which is then excreted in the urine. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] This document outlines the metabolic pathway of TCP, a detailed protocol for urinary DoCP analysis using UPLC-MS/MS, and relevant quantitative data.

Metabolic Pathway of Tricresyl Phosphate

Tricresyl phosphate (TCP) undergoes metabolic transformation in the body, primarily through oxidation by cytochrome P450 enzymes in the liver, followed by hydrolysis. One of the key metabolic pathways involves the dearylation of the parent compound, resulting in the formation of dicresyl phosphates. The ortho-isomer of TCP is metabolized to Di-o-cresyl phosphate (DoCP).

TCP_Metabolism TCP Tricresyl Phosphate (TCP) CYP450 Cytochrome P450 (Oxidation) TCP->CYP450 Hydrolysis Hydrolysis CYP450->Hydrolysis DoCP Di-o-cresyl phosphate (DoCP) (Urinary Biomarker) Hydrolysis->DoCP Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample 1. Urine Sample Collection Spiking 2. Spiking with DoTP-d14 Internal Standard Urine_Sample->Spiking Enzymatic_Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spiking->Enzymatic_Hydrolysis SPE 4. Solid Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Elution 5. Elution SPE->Elution Evaporation 6. Evaporation & Reconstitution Elution->Evaporation UPLC_MSMS 7. UPLC-MS/MS Analysis Evaporation->UPLC_MSMS Quantification 8. Quantification using Calibration Curve UPLC_MSMS->Quantification

References

Application Note: Quantification of Di-o-tolyl-phosphate-d14 in House Dust using Isotope Dilution Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-o-tolyl-phosphate (DOTP) is an organophosphate compound used as a flame retardant and plasticizer in various consumer products. Its presence in indoor dust is a potential route of human exposure. The use of a deuterated internal standard, Di-o-tolyl-phosphate-d14 (DOTP-d14), is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrumental analysis. This protocol details a method based on solvent extraction and analysis by gas chromatography-mass spectrometry (GC-MS) with isotope dilution.

Principle

A known amount of DOTP-d14 is spiked into a weighed house dust sample. The sample is then extracted using an organic solvent. The extract is concentrated and analyzed by GC-MS. The concentration of the native DOTP (and other target OPFRs) is determined by comparing its response to the known concentration of the DOTP-d14 internal standard.

Experimental Protocol

1. Sample Collection and Preparation

  • 1.1. Dust Collection : Collect bulk house dust samples from household vacuum cleaner bags. Alternatively, a standardized sampling method can be employed for more controlled collection.

  • 1.2. Sieving : Sieve the collected dust through a 150 µm mesh to obtain a fine, homogeneous powder. This ensures better extraction efficiency and reproducibility.[1][2]

  • 1.3. Sample Weighing : Accurately weigh approximately 0.1 to 0.5 grams of the sieved dust into a clean extraction tube.[3]

2. Sample Extraction

  • 2.1. Spiking : Spike the weighed dust sample with a known amount (e.g., 50-100 ng) of this compound solution.[3] Also, spike with solutions of other deuterated OPFRs if they are to be quantified.

  • 2.2. Extraction Solvent : Add a suitable volume of an organic solvent or solvent mixture. Common choices include 50:50 dichloromethane:hexane or acetonitrile.[1][2][3]

  • 2.3. Extraction Method :

    • Pressurized Fluid Extraction (PFE) : Extract the samples using an automated PFE system. A typical method involves three static cycles with 50:50 dichloromethane:hexane at 100°C and 1500 psi.[3]

    • Sonication : Alternatively, add the extraction solvent to the sample tube, vortex, and sonicate in a bath for a specified period (e.g., 40 minutes at 60°C).[1][2] Centrifuge the sample to separate the extract from the dust particles.

  • 2.4. Concentration : Transfer the extract to a clean tube and concentrate it to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

3. Sample Cleanup (Optional)

For complex matrices, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering compounds. This typically involves passing the extract through a silica or Florisil cartridge.

4. Instrumental Analysis

  • 4.1. GC-MS System : Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS), preferably a triple quadrupole system (GC-MS/MS) for enhanced selectivity and sensitivity.[4]

  • 4.2. GC Conditions :

    • Column : A capillary column suitable for semi-volatile organic compounds, such as a DB-5ms or equivalent.

    • Injector : Splitless injection at a temperature of 250-280°C.

    • Oven Program : A temperature gradient optimized to separate the target analytes. For example, start at 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • 4.3. MS Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for GC-MS/MS. Monitor characteristic ions for both the native and deuterated compounds.

    • Quantification : Use isotope dilution, comparing the peak area of the native analyte to the peak area of its corresponding deuterated internal standard.

5. Quality Control and Quality Assurance

  • Method Blanks : Analyze a solvent blank with each batch of samples to check for contamination.

  • Matrix Spikes : Spike a pre-extracted dust sample with known amounts of the target analytes to assess matrix effects and recovery.

  • Standard Reference Materials (SRMs) : Analyze a certified SRM for house dust (e.g., NIST SRM 2585) to validate the accuracy of the method.[5]

  • Calibration : Prepare a series of calibration standards containing known concentrations of the target analytes and a fixed concentration of the deuterated internal standards.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: GC-MS/MS Parameters for Selected OPFRs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Triphenyl phosphate (TPP)32615220
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)43132715
Tris(2-chloroethyl) phosphate (TCEP)28514910
This compound (DOTP-d14) 292 104 18

Table 2: Method Validation Parameters (Example)

ParameterTPPTDCPPTCEP
Limit of Detection (LOD) (ng/g) 0.50.81.0
Limit of Quantification (LOQ) (ng/g) 1.52.53.0
Recovery (%) 95 ± 892 ± 1188 ± 12
Relative Standard Deviation (RSD) (%) < 10< 12< 15

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample_collection 1. Dust Sample Collection sieving 2. Sieving (<150 µm) sample_collection->sieving weighing 3. Weighing (0.1-0.5 g) sieving->weighing spiking 4. Spiking with DOTP-d14 weighing->spiking extraction 5. Solvent Extraction (PFE or Sonication) spiking->extraction concentration 6. Concentration extraction->concentration gcms_analysis 7. GC-MS/MS Analysis concentration->gcms_analysis data_processing 8. Data Processing (Isotope Dilution Quantification) gcms_analysis->data_processing

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Interference with Di-o-tolyl-phosphate-d14

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting isotopic interference when using Di-o-tolyl-phosphate-d14 as an internal standard in mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

Isotopic interference occurs when the isotope pattern of the analyte (unlabeled Di-o-tolyl-phosphate) overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound). This can lead to an artificially inflated signal for the internal standard, resulting in inaccurate quantification of the analyte.

Q2: My chromatogram shows a slight retention time shift between the analyte and this compound. Is this normal and how can it affect my results?

A small retention time difference between a deuterated internal standard and its unlabeled counterpart is a known phenomenon in chromatography, often referred to as the "isotope effect". While minor shifts may be acceptable, significant separation can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising the accuracy of quantification.

Q3: I am observing a signal for the unlabeled Di-o-tolyl-phosphate in my blank samples that are spiked only with this compound. What could be the cause?

This can be due to two main reasons:

  • Isotopic Impurity of the Standard: The this compound standard may contain a small percentage of the unlabeled analyte as an impurity from its synthesis.

  • H/D Back-Exchange: Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix, a process known as back-exchange. This is more likely to occur at certain positions on the molecule and can be influenced by pH and temperature.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptom: The calculated concentrations of your analyte are variable and do not align with expected values.

Troubleshooting Steps:

  • Verify Co-elution:

    • Overlay the chromatograms of the analyte and this compound.

    • If a significant shift is observed: Optimize your chromatographic method (e.g., adjust the gradient, mobile phase composition, or column temperature) to ensure the peaks overlap.

  • Assess Isotopic Purity of the Internal Standard:

    • Prepare a neat solution of the this compound standard.

    • Acquire a full-scan mass spectrum to check for the presence of the unlabeled analyte's molecular ion.

    • Consult the Certificate of Analysis from the supplier for the specified isotopic purity.

  • Investigate H/D Back-Exchange:

    • Incubate the this compound in a blank matrix under the same conditions as your sample preparation and analysis.

    • Analyze the sample and monitor for an increase in the signal of the unlabeled analyte. A significant increase suggests back-exchange is occurring.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios for Di-o-tolyl-phosphate and its deuterated internal standard. This information is critical for identifying potential isotopic overlap and setting up your mass spectrometer.

CompoundMolecular FormulaExact Monoisotopic Mass (Da)Precursor Ion (Negative Mode, [M-H]⁻)
Di-o-tolyl-phosphateC₁₄H₁₅O₄P278.0681277.0608
This compoundC₁₄HD₁₄O₄P292.1558291.1485

Note: Precursor ions can vary depending on the ionization source and conditions.

Experimental Protocols

Protocol: Assessment of H/D Back-Exchange

This protocol provides a step-by-step method to determine if deuterium atoms from this compound are exchanging with hydrogen atoms from the sample matrix or solvents.

Materials:

  • This compound internal standard stock solution

  • Blank matrix (e.g., plasma, urine, cell lysate)

  • Control solvent (e.g., methanol or acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Set A (Control): Spike the this compound stock solution into the control solvent at the final working concentration.

    • Set B (Matrix): Spike the this compound stock solution into the blank matrix at the same final working concentration.

  • Incubation:

    • Incubate both sets of samples under conditions that mimic your entire experimental workflow (e.g., duration, temperature, pH).

  • Sample Processing:

    • Process the samples from both sets using your established extraction protocol (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze the extracted samples by LC-MS/MS.

    • Monitor the MRM transitions for both the unlabeled Di-o-tolyl-phosphate and this compound.

  • Data Analysis:

    • Compare the peak area of the unlabeled analyte in Set B (Matrix) to that in Set A (Control).

    • A significant increase in the unlabeled analyte signal in the matrix sample indicates that H/D back-exchange is occurring.

Visualizations

Troubleshooting Logic for Isotopic Interference

The following diagram outlines a logical workflow for troubleshooting common issues related to isotopic interference with this compound.

TroubleshootingWorkflow Troubleshooting Isotopic Interference start Inaccurate Quantitative Results check_coelution Verify Analyte and IS Co-elution start->check_coelution coelution_ok Co-elution Acceptable? check_coelution->coelution_ok optimize_lc Optimize LC Method (Gradient, Mobile Phase) coelution_ok->optimize_lc No check_purity Assess Isotopic Purity of IS coelution_ok->check_purity Yes optimize_lc->check_coelution purity_ok Purity Acceptable? check_purity->purity_ok contact_supplier Contact Supplier for New Lot purity_ok->contact_supplier No check_exchange Investigate H/D Back-Exchange purity_ok->check_exchange Yes end_bad Further Investigation Needed contact_supplier->end_bad exchange_present Back-Exchange Occurring? check_exchange->exchange_present modify_conditions Modify Sample Prep (pH, Temperature, Solvent) exchange_present->modify_conditions Yes end_good Quantification is Reliable exchange_present->end_good No modify_conditions->check_exchange

Caption: A decision tree for troubleshooting inaccurate quantitative results.

Experimental Workflow for Analysis

This diagram illustrates a general experimental workflow for the quantitative analysis of an analyte using this compound as an internal standard.

ExperimentalWorkflow LC-MS/MS Analysis Workflow sample_prep 1. Sample Preparation (e.g., Biological Matrix) spiking 2. Spiking with This compound (IS) sample_prep->spiking extraction 3. Analyte Extraction (e.g., LLE, SPE) spiking->extraction lc_separation 4. Chromatographic Separation (LC System) extraction->lc_separation ms_detection 5. Mass Spectrometric Detection (MS/MS) lc_separation->ms_detection data_analysis 6. Data Analysis (Peak Integration, Ratio Calculation) ms_detection->data_analysis quantification 7. Quantification (Calibration Curve) data_analysis->quantification

Technical Support Center: Mitigating Matrix Effects in Di-o-tolyl-phosphate-d14 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate matrix effects in the LC-MS/MS analysis of Di-o-tolyl-phosphate-d14 (DOTP-d14).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: The "matrix" encompasses all components within a sample other than the analyte of interest.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2]

Q2: Why is this compound (DOTP-d14) used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard for compensating for matrix effects.[1][2] Because DOTP-d14 is chemically identical to the analyte of interest but has a different mass, it co-elutes and experiences similar ionization suppression or enhancement.[1] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved despite variations in matrix effects between samples.[1][4]

Q3: What are the common sources of matrix effects?

A3: Common sources of matrix effects include salts, proteins, lipids (especially phospholipids), and other endogenous compounds present in biological samples.[1] These substances can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or contaminate the ion source.[5]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is a decrease in the analyte's signal intensity due to the presence of interfering matrix components.[1] Conversely, ion enhancement is an increase in the analyte's signal intensity, which is a less common but still significant manifestation of matrix effects.[1] Both phenomena can lead to inaccurate quantitative results.

Q5: Can changing the ionization source help mitigate matrix effects?

A5: Yes, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce matrix effects.[5] ESI is generally more susceptible to ion suppression.[5] Studies on organophosphate esters have shown that APCI can exhibit significantly less ion suppression compared to ESI.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of DOTP-d14 that may be related to matrix effects.

Problem Potential Cause Recommended Solution(s)
Low analyte signal in matrix samples compared to neat solutions Ion suppression due to co-eluting matrix components.[7]1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[1][7][8] 2. Chromatographic Separation: Modify the LC gradient or change the column to better separate the analyte from matrix components.[1] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of detection.[2]
Poor reproducibility of analyte response across different samples Variable matrix effects between individual samples.1. Use a Stable Isotope-Labeled Internal Standard: Employing DOTP-d14 will help compensate for sample-to-sample variations in ion suppression.[1][4] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.[1]
Unexpected peaks or high background noise Presence of interfering substances from the sample matrix or sample preparation procedure.1. Improve Sample Cleanup: Utilize more selective SPE sorbents or a multi-step extraction protocol.[8][9] 2. Check Reagents and Solvents: Ensure all solvents and reagents are of high purity to avoid introducing contaminants.
Analyte peak shape is poor (e.g., tailing, fronting, or splitting) Co-elution of interfering compounds or interaction with the analytical column.1. Optimize Chromatography: Adjust the mobile phase composition, pH, or gradient profile.[10] 2. Consider Metal-Free Columns: For phosphorylated compounds, interactions with stainless steel components in standard HPLC columns can cause peak shape issues and ion suppression. Using a metal-free column can significantly improve performance.[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general methodology for cleaning up plasma samples to reduce matrix effects prior to LC-MS/MS analysis of DOTP-d14.

  • Conditioning: Condition a polymeric mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.[8][9]

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 500 µL of plasma by adding the internal standard (DOTP-d14) and 500 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
Sample Preparation Method Matrix Effect (%) Analyte Recovery (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT) 559515
Liquid-Liquid Extraction (LLE) 85708
Solid-Phase Extraction (SPE) 92885

Matrix Effect (%) was calculated as (Peak area in matrix / Peak area in neat solution) x 100. Values closer to 100% indicate less matrix effect.

Table 2: Effect of Different LC Columns on Signal Intensity
LC Column Type Analyte Signal Intensity (counts) Peak Asymmetry
Standard Stainless Steel C18 1.2 x 10^51.8
Metal-Free C18 4.5 x 10^51.1

Visualizations

cluster_0 Troubleshooting Workflow Problem Problem Identify_Symptoms Identify Symptoms (Low Signal, Poor Reproducibility) Problem->Identify_Symptoms START Investigate_Cause Investigate Potential Causes Identify_Symptoms->Investigate_Cause e.g., Ion Suppression Implement_Solution Implement Solution Investigate_Cause->Implement_Solution e.g., Improve Sample Prep Verify_Resolution Verify Resolution Implement_Solution->Verify_Resolution Analyze QC Samples

Caption: Troubleshooting workflow for matrix effects.

cluster_1 Compensation with Stable Isotope-Labeled Internal Standard Analyte Analyte Ion_Source Ion Source Analyte->Ion_Source IS Internal Standard (DOTP-d14) IS->Ion_Source Matrix Matrix Components Matrix->Ion_Source Suppression/Enhancement MS_Detector MS Detector Ion_Source->MS_Detector Affected Signal Ratio Calculate Analyte/IS Ratio MS_Detector->Ratio

Caption: Principle of matrix effect compensation using a SIL-IS.

References

Technical Support Center: Optimizing Di-o-tolyl-phosphate-d14 Analysis in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysis of Di-o-tolyl-phosphate-d14 using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting GC-MS injection parameters for this compound analysis?

A1: While the optimal parameters depend on the specific instrument and column, a good starting point for method development can be derived from general organophosphate analysis protocols. A splitless injection is often preferred for trace analysis to enhance sensitivity.[1]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Possible Causes and Solutions:

  • Active Sites in the Injection Port or Column: The phosphate group in this compound can interact with active silanol groups in the liner or the column, leading to peak tailing.

    • Solution: Use a deactivated liner and a column specifically designed for inertness. Consider using a liner with glass wool to trap non-volatile residues. Regular maintenance and replacement of the liner and septum are crucial.

  • Improper Inlet Temperature: If the inlet temperature is too low, the analyte may not vaporize completely and uniformly. If it's too high, thermal degradation can occur.

    • Solution: Optimize the inlet temperature. A typical starting point is 250°C.[1] Perform a temperature ramp study (e.g., 230°C, 250°C, 280°C) to find the optimal temperature that provides the best peak shape without significant degradation.

  • Incompatible Solvent: The sample solvent may not be compatible with the stationary phase or the initial oven temperature, causing peak distortion.

    • Solution: Ensure the solvent is appropriate for GC analysis (e.g., ethyl acetate, acetone, or methylene chloride).[1] The initial oven temperature should be slightly below the boiling point of the solvent.

Issue 2: Low Sensitivity or No Detectable Peak for this compound

Possible Causes and Solutions:

  • Suboptimal Injection Mode: A split injection will direct a portion of the sample to waste, reducing the amount reaching the detector.

    • Solution: For trace analysis, use a splitless injection mode to transfer the entire sample to the column.[1] Optimize the splitless time to ensure complete transfer of the analyte without excessive solvent tailing. A typical splitless time is between 0.5 and 1.0 minutes.

  • Low Injection Volume: The amount of analyte reaching the detector may be insufficient.

    • Solution: Increase the injection volume. A typical injection volume for splitless injection is 1 µL.[1] Some techniques allow for larger volume injections, which can further enhance sensitivity.[2]

  • Mass Spectrometer Parameters Not Optimized: The MS parameters, such as the ion source temperature and electron multiplier voltage, can significantly impact sensitivity.

    • Solution: Optimize the MS source and quadrupole temperatures. A typical MS source temperature is 230°C and the quadrupole temperature is 150°C.[1] Ensure the electron multiplier voltage is set appropriately for your desired sensitivity, keeping in mind that higher voltages can decrease the multiplier's lifespan. For enhanced selectivity and sensitivity, consider using MS/MS with multiple reaction monitoring (MRM).[1]

Experimental Protocols & Data

Table 1: Recommended Starting GC-MS Parameters for this compound Analysis
ParameterRecommended SettingNotes
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Injector Split/Splitless
Injection Mode SplitlessFor optimal sensitivity.[1]
Inlet Temperature 250 °COptimize as needed.
Injection Volume 1 µLCan be increased with large volume injection techniques.[1][2]
Carrier Gas Helium (99.999% purity)
Column Flow Rate 1.0 - 1.5 mL/min
Oven Program Start at 90°C, hold for 1 min, ramp at 25°C/min to 200°C, hold for 1 min, ramp at 40°C/min to 220°C, hold for 8 min, ramp at 50°C/min to 310°C, hold for 5 min.[1]This is an example program and should be optimized for your specific column and analyte.
MS Source Temp. 230 °C[1]
MS Quadrupole Temp. 150 °C[1]
Ionization Mode Electron Impact (EI)
Electron Energy 70 eV[1]
Acquisition Mode SCAN or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)MRM is recommended for higher selectivity and sensitivity.[1]

Visualizations

experimental_workflow Experimental Workflow for GC-MS Method Optimization cluster_prep Sample & Standard Preparation cluster_method_dev Method Development cluster_optimization Optimization cluster_validation Method Validation prep_std Prepare this compound Standard initial_params Set Initial Injection Parameters (Table 1) prep_std->initial_params prep_sample Prepare Sample Matrix prep_sample->initial_params inject_std Inject Standard initial_params->inject_std eval_peak Evaluate Peak Shape & Retention Time inject_std->eval_peak opt_temp Optimize Inlet Temperature eval_peak->opt_temp Poor Peak? opt_flow Optimize Flow Rate opt_temp->opt_flow opt_gradient Optimize Oven Temperature Gradient opt_flow->opt_gradient linearity Linearity & Range opt_gradient->linearity Good Peak Shape lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy & Precision lod_loq->accuracy

Caption: Workflow for optimizing this compound analysis.

troubleshooting_guide Troubleshooting Logic for this compound Analysis start Start Analysis check_peak Peak Observed? start->check_peak no_peak No Peak check_peak->no_peak No peak_shape Good Peak Shape? check_peak->peak_shape Yes check_syringe Check Syringe & Injection no_peak->check_syringe check_ms Check MS Settings (Tune, etc.) check_syringe->check_ms check_leaks Check for System Leaks check_ms->check_leaks bad_peak Bad Peak Shape (Tailing/Fronting) peak_shape->bad_peak No sensitivity Sufficient Sensitivity? peak_shape->sensitivity Yes check_liner Check/Replace Liner & Septum bad_peak->check_liner opt_inlet_temp Optimize Inlet Temperature check_liner->opt_inlet_temp check_column Check Column Health opt_inlet_temp->check_column low_sensitivity Low Sensitivity sensitivity->low_sensitivity No success Analysis Successful sensitivity->success Yes use_splitless Use Splitless Injection low_sensitivity->use_splitless inc_inj_vol Increase Injection Volume use_splitless->inc_inj_vol opt_ms_params Optimize MS Parameters (MRM) inc_inj_vol->opt_ms_params

Caption: Troubleshooting decision tree for GC-MS analysis.

References

Addressing signal suppression of Di-o-tolyl-phosphate-d14 in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Di-o-tolyl-phosphate-d14 (DOTP-d14). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot signal suppression and other related issues encountered during the analysis of DOTP-d14 in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for DOTP-d14 analysis?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, such as DOTP-d14, due to the presence of co-eluting components from the sample matrix.[1] This phenomenon is a significant source of imprecision in LC-MS/MS analyses, leading to decreased signal intensity, poor sensitivity, and inaccurate quantification.[2][3]

Q2: What are the common causes of signal suppression for a deuterated internal standard like DOTP-d14?

A2: Common causes of ion suppression include:

  • Co-eluting Matrix Components: Endogenous substances from the sample matrix (e.g., phospholipids, salts, proteins) can interfere with the ionization of DOTP-d14 in the mass spectrometer source.[1] For organophosphates, highly abundant phospholipids can be a particular issue.[4][5]

  • High Analyte Concentration: High concentrations of the analyte of interest can lead to competition for ionization, suppressing the signal of the internal standard.[6][7]

  • Mobile Phase Additives: Non-volatile buffers and trace impurities in the mobile phase can contribute to signal suppression.[1]

  • Competition for Charge: In electrospray ionization (ESI), co-eluting compounds compete with the analyte for charge and access to the droplet surface, hindering the analyte's transition into the gas phase.[1]

Q3: How can I detect and assess the extent of ion suppression in my DOTP-d14 assay?

A3: A widely used and effective method is the post-column infusion experiment.[2][8] This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A solution of DOTP-d14 is continuously infused into the mass spectrometer while a blank matrix sample is injected into the LC system. A significant dip in the baseline signal indicates the presence of interfering matrix components at that retention time.[8][9] A quantitative assessment can also be made by comparing the peak area of DOTP-d14 in a neat solution versus a post-extraction spiked matrix sample.[3][8]

Q4: Can I just dilute my sample to mitigate signal suppression?

A4: While sample dilution can be a simple method to reduce the concentration of interfering matrix components, it also dilutes your analyte.[8][9] This can compromise the sensitivity of your assay and may not be suitable for trace-level analysis where the analyte concentration is close to the limit of quantification (LOQ).[3][9]

Q5: My deuterated internal standard (DOTP-d14) shows a slight retention time shift compared to the native analyte. Is this a problem?

A5: Yes, this can be a significant issue. Deuteration can sometimes alter the physicochemical properties of a molecule, leading to a slight chromatographic separation from the non-deuterated analyte.[10] If the two compounds do not co-elute completely, they may experience different degrees of matrix effects, which can lead to inaccurate and scattered results.[10] Using a column with lower resolution to ensure co-elution or considering a ¹³C-labeled internal standard, which is less likely to have a chromatographic shift, are potential solutions.[8][10]

Troubleshooting Guides

Problem: Low or Inconsistent Signal for DOTP-d14

This guide provides a systematic approach to troubleshooting low or variable signals for your deuterated internal standard.

Troubleshooting Workflow for Low/Inconsistent DOTP-d14 Signal

start Start: Low or Inconsistent DOTP-d14 Signal check_instrument 1. Verify Instrument Performance - Check MS source for contamination - Inspect autosampler for malfunctions - Run system suitability test start->check_instrument assess_matrix_effects 2. Assess Matrix Effects - Perform post-column infusion - Compare response in neat solution vs. matrix extract check_instrument->assess_matrix_effects Instrument OK optimize_sample_prep 3. Optimize Sample Preparation - Switch from PPT to LLE or SPE - Use phospholipid removal plates - Test different extraction solvents assess_matrix_effects->optimize_sample_prep Matrix Effects Detected optimize_chromatography 4. Optimize Chromatography - Adjust mobile phase gradient - Change column chemistry - Reduce flow rate optimize_sample_prep->optimize_chromatography consider_is 5. Re-evaluate Internal Standard - Check for co-elution with analyte - Consider a different labeled standard (e.g., ¹³C) optimize_chromatography->consider_is end Resolution: Stable and Consistent IS Signal consider_is->end

Caption: A step-by-step workflow for troubleshooting low or inconsistent DOTP-d14 signals.

Potential Cause Troubleshooting Steps Expected Outcome
Instrument Malfunction 1. Check the mass spectrometer's ion source for contamination.[2]2. Verify the autosampler is functioning correctly with no air bubbles or leaks.[2]3. Inject a pure standard solution of DOTP-d14 to confirm instrument sensitivity.A stable and strong signal for the pure standard indicates the issue is likely not instrument-related.
Significant Matrix Effects 1. Perform a post-column infusion experiment to identify suppression zones.[8][9]2. Enhance sample cleanup by switching from Protein Precipitation (PPT) to more selective methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[6][8][11]3. Consider using phospholipid removal products, as phospholipids are known to cause ion suppression for organophosphates.[4]Reduced signal suppression and a more consistent DOTP-d14 response across different sample lots.
Poor Chromatographic Separation 1. Modify the LC gradient to better separate DOTP-d14 from co-eluting matrix components.[6]2. Experiment with a different analytical column (e.g., different stationary phase).3. Reducing the flow rate in ESI can sometimes minimize ion suppression.[8]Improved peak shape and resolution, with the DOTP-d14 peak moving away from regions of ion suppression.
Inadequate Internal Standard 1. Verify complete co-elution of DOTP-d14 and the unlabeled analyte.[10]2. If chromatographic separation persists, consider using a ¹³C-labeled internal standard as an alternative.[8]The internal standard accurately tracks the analyte, leading to more precise and accurate quantification.

Data Presentation

The following table presents illustrative data on the impact of different sample preparation techniques on the signal suppression of DOTP-d14 in human plasma. This data is for example purposes to demonstrate the effectiveness of various mitigation strategies.

Mitigation Strategy DOTP-d14 Peak Area (in neat solution) DOTP-d14 Peak Area (in spiked plasma) Signal Suppression (%)
Protein Precipitation (PPT) Only1,500,000600,00060%
Liquid-Liquid Extraction (LLE)1,500,0001,050,00030%
Solid-Phase Extraction (SPE)1,500,0001,275,00015%
SPE + Optimized Chromatography1,500,0001,425,0005%

Note: This data is hypothetical and will vary depending on the specific experimental conditions.[9]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To remove phospholipids and other matrix components that cause ion suppression.[9]

Materials:

  • Mixed-mode SPE cartridge (e.g., polymeric with both reversed-phase and ion-exchange properties)[3][11]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 2% Formic Acid in Water

  • 5% Ammonium Hydroxide in Methanol

  • Human Plasma sample containing DOTP-d14

Procedure:

  • Condition: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of Water.

  • Load: Load 0.5 mL of the plasma sample onto the cartridge.

  • Wash 1: Wash the cartridge with 1 mL of 2% Formic Acid in Water to remove polar interferences.

  • Wash 2: Wash the cartridge with 1 mL of Methanol to remove less polar interferences like phospholipids.

  • Elute: Elute the DOTP-d14 with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Post-Column Infusion Experiment

Objective: To qualitatively identify regions of ion suppression in the chromatographic run.[2]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-junction

  • DOTP-d14 standard solution (e.g., 100 ng/mL in mobile phase)

  • Extracted blank matrix sample

Diagram of Post-Column Infusion Setup

cluster_0 LC System cluster_1 Infusion System lc LC Pump Autosampler (injects blank matrix) Analytical Column tee Tee Junction lc->tee pump Syringe Pump (constant flow of DOTP-d14) pump->tee ms Mass Spectrometer (monitoring DOTP-d14 signal) tee->ms

Caption: Experimental setup for the post-column infusion analysis.

Procedure:

  • Set up the LC system with the analytical column and mobile phase intended for the assay.

  • Using a syringe pump, deliver a constant flow of the DOTP-d14 standard solution (e.g., at 10 µL/min) to a tee-junction placed between the analytical column and the mass spectrometer's ion source.

  • Begin data acquisition on the mass spectrometer, monitoring the signal for DOTP-d14. You should observe a stable baseline signal.

  • Inject an extracted blank matrix sample (that does not contain DOTP-d14) onto the LC column.

  • Monitor the DOTP-d14 signal throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.[8]

References

Long-term stability and storage conditions for Di-o-tolyl-phosphate-d14 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and storage of Di-o-tolyl-phosphate-d14 (DotP-d14) solutions for researchers, scientists, and drug development professionals. The information is compiled from product data sheets and scientific literature on analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat this compound?

A1: Neat this compound should be stored at refrigerated temperatures, typically between +2°C and +8°C[1]. Some suppliers recommend storage at +4°C[1]. For long-term storage, colder temperatures such as -20°C may also be suitable, as recommended for the similar compound Di-m-tolyl Phosphate-d14[2]. Always refer to the manufacturer's certificate of analysis for lot-specific storage recommendations.

Q2: How should I prepare solutions of this compound for experimental use?

A2: Solutions should be prepared in a well-ventilated area, preferably under a chemical fume hood[3]. Use high-purity solvents appropriate for your analytical method (e.g., HPLC-grade acetonitrile, methanol, or a suitable buffer). It is recommended to prepare a concentrated stock solution and then perform serial dilutions to obtain working concentrations as needed. This minimizes the number of times the primary container is opened.

Q3: What is the expected long-term stability of this compound in solution?

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathway for organophosphate esters like this compound is hydrolysis of the phosphate ester bonds. This can be catalyzed by acidic or basic conditions. Hydroxylation of the tolyl groups is another potential metabolic or degradation route[4].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results over time Solution degradationPrepare fresh working solutions from a stock solution stored under recommended conditions. If the issue persists, prepare a new stock solution. Consider performing a stability study to determine the viable lifetime of your solutions.
Appearance of unexpected peaks in chromatograms Contamination or degradationEnsure the solvent is pure and free of contaminants. Filter your solutions before injection. If new peaks are observed that grow over time, these may be degradation products. Mass spectrometry can be used to identify these impurities.
Reduced signal intensity in mass spectrometry Adsorption to container surfacesUse silanized glass vials or polypropylene containers to minimize adsorption. Include an internal standard in your analytical method to correct for variations in signal intensity.
Precipitation of the compound in solution Low solubility or solvent evaporationEnsure the chosen solvent can dissolve the desired concentration of this compound. Store solutions in tightly sealed containers to prevent solvent evaporation, especially for volatile organic solvents.

Stability and Storage Data Summary

The following table summarizes recommended storage conditions based on available data for this compound and its analogs. Note that stability in solution is an estimation and should be verified experimentally.

Compound Form Solvent Storage Temperature Light Exposure Expected Stability (General Guidance)
NeatN/A+2°C to +8°C[1]Protect from lightRefer to manufacturer's expiry date
Stock SolutionAcetonitrile-20°CAmber vials, protect from lightUp to 6 months
Stock SolutionMethanol-20°CAmber vials, protect from lightUp to 6 months
Working SolutionAcetonitrile/Water+4°CAmber vials, protect from lightUp to 1 week
Working SolutionMethanol/Water+4°CAmber vials, protect from lightUp to 1 week

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Allow the neat compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under a chemical fume hood, weigh the desired amount of this compound into a volumetric flask.

  • Add a small amount of the desired solvent (e.g., HPLC-grade acetonitrile) to dissolve the compound.

  • Once dissolved, fill the flask to the mark with the solvent.

  • Mix the solution thoroughly by inverting the flask several times.

  • Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap.

  • Store the stock solution at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from methods used for the analysis of tri-o-cresyl phosphate and its metabolites[5].

  • Column: Reverse-phase C18 column.

  • Mobile Phase A: 2% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Linear gradient from 25% to 80% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 254 nm or Mass Spectrometry (MS).

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from freshly diluted standards.

Visualizations

degradation_pathway A This compound B Hydrolysis A->B H2O D Hydroxylation A->D [O] C o-Cresol-d7 + o-Tolyl-phosphate-d7 B->C E Hydroxymethyl-di-o-tolyl-phosphate-d13 D->E

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_stability Stability Study prep_stock Prepare Stock Solution (-20°C) prep_working Prepare Working Solutions (+4°C) prep_stock->prep_working hplc HPLC-UV/MS Analysis prep_working->hplc t0 Time=0 Analysis prep_working->t0 storage Store at defined conditions (e.g., +4°C, -20°C, RT, light, dark) prep_working->storage data Data Acquisition hplc->data compare Compare Results data->compare t0->compare tn Time=n Analysis tn->compare storage->tn troubleshooting_logic start Inconsistent Results? check_freshness Are solutions freshly prepared? start->check_freshness prepare_fresh Prepare fresh working solutions check_freshness->prepare_fresh No check_stock Is stock solution old? check_freshness->check_stock Yes end_issue_resolved Issue Resolved prepare_fresh->end_issue_resolved prepare_new_stock Prepare new stock solution check_stock->prepare_new_stock Yes check_storage Verify storage conditions (temp, light) check_stock->check_storage No prepare_new_stock->end_issue_resolved end_issue_persists Issue Persists: Consider other factors (instrumentation, method) check_storage->end_issue_persists

References

Preventing degradation of Di-o-tolyl-phosphate-d14 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Di-o-tolyl-phosphate-d14 during sample preparation, ensuring accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

This compound is the deuterium-labeled form of Di-o-tolyl-phosphate, an organophosphate ester. In analytical chemistry, it serves as a stable isotope-labeled (SIL) internal standard, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] Its stability is paramount because its purpose is to mimic the analyte of interest through extraction, cleanup, and analysis to correct for variations in sample processing and instrument response.[1][3] Degradation or isotopic exchange would compromise its ability to serve as an accurate reference, leading to unreliable quantification.

Q2: What are the primary causes of this compound degradation during sample preparation?

The degradation of this compound, like other tri-aryl phosphates, can be attributed to several factors:

  • Hydrolysis: The ester bonds are susceptible to cleavage under strongly acidic or basic conditions.[4][5] While generally slow in neutral water, the rate can increase with non-neutral pH.[4] Hydrolysis of tri-aryl phosphates typically results in the formation of di-aryl phosphate derivatives.[4][6]

  • Enzymatic Degradation: Biological matrices (e.g., plasma, tissue homogenates) contain enzymes like phosphatases that can hydrolyze the phosphate ester bonds.[7][8]

  • Photodegradation: Exposure to UV light can contribute to the degradation of organophosphate esters.[9][10]

  • Hydrogen-Deuterium (H/D) Exchange: A critical issue for SIL standards, the deuterium labels can exchange with protons from the surrounding solvent or matrix.[2] This is particularly a risk in acidic solutions, which can alter the mass of the standard and interfere with its detection and quantification.[11]

Q3: How can I prevent hydrolytic degradation of the compound?

To minimize hydrolysis, it is crucial to control the pH throughout the sample preparation process. Avoid using strong acids or bases for extraction or dilution. Whenever possible, maintain solutions at a neutral or near-neutral pH (pH 6-8). If pH adjustment is necessary, use appropriate buffer systems. Additionally, performing extraction steps at reduced temperatures (e.g., on ice) can slow the rate of hydrolysis.

Q4: My samples are biological. How do I mitigate enzymatic degradation?

When working with biological samples, enzymatic activity is a significant concern. The following strategies are recommended:

  • Immediate Processing: Process samples as quickly as possible after collection.

  • Low Temperature: Keep samples on ice or at 4°C at all times.

  • Enzyme Inhibitors: Consider adding a broad-spectrum phosphatase inhibitor cocktail to the sample immediately upon collection.

  • Protein Precipitation: Use a cold organic solvent like acetonitrile or methanol to precipitate proteins (and thus, enzymes). This should be one of the first steps in the extraction workflow.

Q5: What are the best practices for sample storage and handling to ensure stability?

Proper storage and handling are essential to maintain the integrity of this compound.

  • Storage of Standard: The neat (pure) compound should be stored at the recommended temperature, typically +4°C, and protected from light.[12]

  • Solvent for Stock Solutions: Reconstitute the standard in a high-purity, aprotic solvent such as acetonitrile or toluene to minimize the risk of H/D exchange.[11] Avoid acidic reconstitution solvents.[11]

  • Sample Protection: During processing, use amber glass or polypropylene vials to protect the compound from light.

  • Extract Storage: If prepared extracts cannot be analyzed immediately, they should be stored at low temperatures (-20°C or -80°C) to prevent degradation.

Troubleshooting Guide

This guide addresses the common issue of low or variable recovery of this compound.

SymptomPossible CauseRecommended Solution
Low or Inconsistent Analyte Recovery Hydrolysis Verify the pH of all reagents and solvents; ensure they are within a neutral range (pH 6-8). Perform sample preparation steps at low temperatures (e.g., on an ice bath).
Enzymatic Degradation For biological matrices, add a phosphatase inhibitor cocktail. Ensure protein precipitation/removal is rapid and efficient. Work quickly and keep samples cold.
Hydrogen-Deuterium (H/D) Exchange Check mass spectrometry data for evidence of partial deuterium loss (e.g., peaks at M-1, M-2). Reconstitute standards in aprotic solvents (e.g., acetonitrile, toluene). Avoid strongly acidic conditions, including in mobile phases if possible.[2][11]
Photodegradation Use amber vials and minimize exposure of samples to direct light during all preparation and storage steps.[9]
Adsorption to Surfaces Use silanized glass vials or polypropylene labware to prevent adsorption of the analyte to container walls.

Experimental Protocols

Protocol 1: Recommended Sample Preparation Workflow for Biological Fluids (e.g., Plasma)

This protocol provides a general workflow for extracting this compound and the target analyte from plasma while minimizing degradation.

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube.

  • Spiking: Add the this compound internal standard solution (prepared in acetonitrile) to each sample.

  • Protein Precipitation: Add 800 µL of ice-cold acetonitrile to each tube. This step precipitates proteins and inactivates enzymes.

  • Mixing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new amber glass vial, avoiding disturbance of the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

  • Analysis: Vortex briefly and inject into the LC-MS system.

Protocol 2: Stability Assessment in a New Matrix

This protocol helps determine the stability of this compound under your specific experimental conditions.

  • Preparation: Obtain a sufficient volume of the blank control matrix (e.g., drug-free plasma).

  • Spiking: Spike the matrix with this compound to a known concentration.

  • Incubation Conditions: Aliquot the spiked matrix into separate tubes to test different conditions:

    • Temperature: Room temperature vs. 4°C vs. -20°C.

    • pH: Test at pH 4, 7, and 9 (adjust with appropriate buffers).

    • Light: Amber vials vs. clear vials exposed to ambient light.

  • Time Points: Prepare samples for analysis at multiple time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Extraction: At each time point, extract the analyte from the respective tubes using the established sample preparation protocol (e.g., Protocol 1).

  • Analysis: Analyze the extracts by LC-MS and quantify the remaining this compound.

  • Evaluation: Plot the concentration of this compound versus time for each condition to identify factors causing significant degradation.

Visualizations

DegradationPathways cluster_causes Potential Degradation Causes compound This compound hydrolysis Hydrolysis (Acidic/Basic pH) compound->hydrolysis enzymatic Enzymatic Degradation (Biological Matrix) compound->enzymatic photo Photodegradation (UV/Light Exposure) compound->photo hd_exchange H/D Exchange (Protic/Acidic Solvents) compound->hd_exchange outcome Compromised Quantification hydrolysis->outcome enzymatic->outcome photo->outcome hd_exchange->outcome

Caption: Key degradation pathways for this compound.

SamplePrepWorkflow cluster_precautions Key Preventive Actions p1 Work on Ice start 1. Sample Collection / Thawing p1->start p2 Use Amber Vials separate 4. Centrifuge / Separate Phases p2->separate p3 Use Aprotic Solvent (e.g., Acetonitrile) spike 2. Spike Internal Standard p3->spike p4 Maintain Neutral pH extract 3. Protein Precipitation / Liquid-Liquid or Solid-Phase Extraction p4->extract start->spike Keep samples cold spike->extract extract->separate evap 5. Evaporate Solvent separate->evap Transfer supernatant/extract reconstitute 6. Reconstitute in Mobile Phase evap->reconstitute analyze 7. LC-MS Analysis reconstitute->analyze

References

Technical Support Center: Analysis of Organophosphate Flame Retardants (OFRs)

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with organophosphate flame retardants (OFRs).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in OFR analysis?

Interferences in OFR analysis can be broadly categorized into three main sources:

  • Matrix Effects: These are the most significant source of interference, arising from components of the sample matrix co-extracting with the target OFRs. These co-eluting substances can either suppress or enhance the analyte signal in the mass spectrometer's ion source, leading to inaccurate quantification.[1][2][3] Lipids, in particular, are known to have a significant impact on column performance and the ion source.[4]

  • Contamination: OFRs are widely used as plasticizers and flame retardants in many laboratory products, furniture, and electronic equipment.[5][6] This ubiquity can lead to background contamination during sample collection, preparation, and analysis.[5] Common sources include solvents, glassware, plasticware, and even the analytical instrumentation itself.[5][7]

  • Instrumental and Methodological Issues: Problems such as improper column selection, leaks in the injector, contaminated instrument components (inlet liner, GC column, MS source), or an unoptimized analytical method can all contribute to poor results.[7][8][9]

Q2: How can I identify if I have a matrix effect problem?

Matrix effects can manifest in several ways, including poor reproducibility, inaccurate quantification, and shifts in analyte retention times.[1] A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with that of a matrix-matched calibration curve. A significant difference between the slopes indicates the presence of matrix effects.[2][3] Another qualitative technique is the post-column infusion experiment, which can identify regions in the chromatogram where ion suppression or enhancement occurs.[10]

Q3: What are the best sample preparation techniques to minimize interferences?

The choice of sample preparation technique is critical and depends on the sample matrix.

  • For water samples, Solid Phase Extraction (SPE) is highly recommended, as it can provide good recoveries (67% to 105%) and effectively clean up the sample.[11][12]

  • For solid samples like dust, soil, or consumer products, extraction methods like ultrasonication , Soxhlet extraction , or microwave-assisted extraction (MAE) are commonly used.[13][14] MAE is often advocated for sediment and soil as it is faster and requires less solvent.[12]

  • Following extraction, a clean-up step is often necessary to remove co-extracted interferences.[13] This can be achieved using silica gel packed columns or gel permeation chromatography (GPC), especially for samples with high lipid content.[4][11]

Troubleshooting Guides

This section addresses specific problems you may encounter during your analysis.

Problem 1: High Background Noise or Contamination in Blanks

Symptoms:

  • Target analytes are detected in method blanks or solvent blanks at levels above the limit of quantification (LOQ).[7]

  • Chromatogram shows a "hump" of unresolved peaks or a rising baseline.[9]

  • Unexpected peaks appear, sometimes intermittently.[8]

Possible Causes & Solutions:

CauseSolution
Contaminated Solvents/Reagents Test all solvents and reagents for purity. Use high-purity or HPLC/MS-grade solvents.
Contaminated Glassware/Plasticware Use disposable glassware where possible.[7] Thoroughly clean all reusable glassware with a rigorous washing protocol and solvent rinse. Avoid plastic containers if possible, as OFRs can leach from them.
Instrument Contamination This is a common issue.[5] Clean the injector port, replace the inlet liner and septum, and bake out the GC column.[8][9] If contamination is severe, the MS ion source may need to be cleaned.[8]
Carryover from High-Concentration Samples Inject a solvent blank immediately after a suspected high-concentration sample to check for carryover.[7] If carryover is observed, run additional solvent blanks until the system is clean. A well-defined sample injection order is crucial.[7]
Environmental Contamination OFRs are present in indoor air and dust.[5] Prepare samples in a clean, designated area to prevent contamination from the laboratory environment.[14]
Problem 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Peaks are broader than expected, reducing resolution and sensitivity.

  • A single compound appears as two or more peaks.[1]

Possible Causes & Solutions:

CauseSolution
Column Overload Reduce the injection volume or dilute the sample.[9] Use a column with a larger diameter or thicker stationary phase for greater capacity.[9]
Active Sites in the Inlet or Column Active sites can cause tailing for certain compounds. Deactivate the inlet liner or use a new, inert liner. Cut the first few centimeters off the front of the GC column to remove non-volatile residues.[9]
Improper Column Installation Ensure the column is installed correctly in the injector and detector according to the instrument manual's specifications for insertion distance.[9]
Polarity Mismatch Ensure the polarity of the solvent, analyte, and column stationary phase are compatible.[9]
Matrix-Induced Peak Splitting In LC-MS, certain matrix components can interact with analytes, causing a single compound to elute as two distinct peaks.[1] This requires improving the sample cleanup or chromatographic separation to remove the interfering matrix component.
Problem 3: Low or Inconsistent Analyte Recovery

Symptoms:

  • Surrogate or spike recoveries are outside the acceptable range (e.g., typically 70-130% or 50-150% for less established methods).[7][15]

  • Results are not reproducible across different sample preparations.

Possible Causes & Solutions:

CauseSolution
Inefficient Extraction Optimize the extraction solvent, time, and technique (e.g., sonication time, temperature).[13] Different OFRs may require different optimal conditions.
Analyte Loss During Cleanup/Evaporation Some OFRs can be volatile. Avoid excessive heat or harsh nitrogen streams during solvent evaporation. Check for analyte loss during the SPE or column cleanup steps.
Matrix Suppression/Enhancement This is a major cause of inconsistent recovery.[2][3] Use a matrix-matched calibration or, ideally, an isotope-labeled internal standard for each analyte to compensate for these effects.[1][10]
Analyte Degradation Some OFRs may be thermally labile. Check the injector temperature to ensure it's not causing degradation.[9] Ensure sample extracts are stored properly (e.g., <6°C in the dark) before analysis.[14]

Experimental Protocols & Workflows

Generic Protocol: OFR Analysis in Dust by GC-MS

This protocol provides a general framework. Optimization is required for specific analytes and instrumentation.

  • Sample Preparation:

    • Accurately weigh ~50 mg of homogenized dust into a glass centrifuge tube.[14]

    • Spike with appropriate surrogate internal standards.

    • Add 5 mL of an extraction solvent (e.g., 3:1 n-hexane/acetone).[13]

    • Vortex for 1 minute, then sonicate for 30 minutes.[13] Repeat this extraction cycle two more times, combining the extracts.[13]

  • Extract Cleanup (if necessary):

    • Concentrate the extract and pass it through a silica gel packed column to remove polar interferences.[11][12]

  • Concentration and Solvent Exchange:

    • Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable solvent (e.g., toluene) and add recovery (internal) standards.

  • GC-MS Analysis:

    • Instrument: Agilent 7890A GC with a 5975C MS or similar.[13]

    • Column: DB-5MS (60 m × 0.25 mm i.d.; 0.25 μm film thickness) or equivalent.[13]

    • Injection: 1 µL splitless injection at 290°C.[11]

    • Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 300°C, hold for 10 min.[11]

    • MS Conditions: Electron Ionization (EI) mode, with the ion source at 280°C.[11][13] Acquire data in Selected Ion Monitoring (SIM) mode for maximum sensitivity.[11]

  • Quality Control:

    • Analyze a method blank, laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples (typically 20 samples).[7][16]

Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common issues in OFR analysis.

G Troubleshooting Workflow for OFR Analysis start Start: Poor Analytical Result check_blanks Check Blanks & Control Samples start->check_blanks blanks_ok Blanks/QC OK? check_blanks->blanks_ok contamination High Contamination in Blanks blanks_ok->contamination No check_peak_shape Examine Peak Shape & Retention Time (RT) blanks_ok->check_peak_shape Yes solve_contamination Action: Clean System Check Solvents Improve Handling contamination->solve_contamination peak_shape_ok Peak Shape/RT OK? check_peak_shape->peak_shape_ok bad_peaks Poor Peak Shape (Tailing, Splitting) peak_shape_ok->bad_peaks No check_recovery Evaluate Analyte Recovery/Intensity peak_shape_ok->check_recovery Yes solve_bad_peaks Action: Check Inlet/Liner Check Column Install Optimize Method bad_peaks->solve_bad_peaks recovery_ok Recovery OK? check_recovery->recovery_ok bad_recovery Low or Variable Recovery recovery_ok->bad_recovery No result_ok Result is Valid recovery_ok->result_ok Yes solve_bad_recovery Action: Assess Matrix Effects Optimize Prep/Cleanup Use Isotope Standards bad_recovery->solve_bad_recovery

Caption: A systematic workflow for diagnosing analytical problems.

Sample Preparation to Analysis Workflow

This diagram outlines the critical stages in the analysis of OFRs where interferences can be introduced and mitigated.

G OFR Analysis Workflow and Interference Points cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sampling Sample Collection Contamination Risk: Ubiquitous nature of OFRs extraction Extraction (Ultrasonication, MAE) Interference: Co-extraction of matrix components (lipids, etc.) sampling->extraction cleanup Extract Cleanup (SPE, GPC) Mitigation: Removes major interferences Risk of analyte loss extraction->cleanup injection GC/LC Injection Interference: Analyte degradation Inlet contamination cleanup->injection separation Chromatographic Separation Mitigation: Separates analytes from co-eluting matrix injection->separation detection MS Detection Interference: Ion Suppression/ Enhancement separation->detection data Data Analysis Mitigation: Use of Internal Standards Matrix-Matched Calibration detection->data

Caption: Key stages and points of interference in OFR analysis.

References

Technical Support Center: Optimal Separation of Tricresyl Phosphate (TCP) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of tricresyl phosphate (TCP) isomers by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is the separation of tricresyl phosphate (TCP) isomers important?

A1: The separation of TCP isomers is critical due to their varying toxicity. Commercial TCP is a complex mixture of ten isomers, with the ortho-substituted isomers being particularly neurotoxic. Regulatory bodies and safety standards often require the specific identification and quantification of these toxic isomers. Therefore, achieving optimal chromatographic separation is essential for accurate risk assessment and quality control.

Q2: What is the most common analytical technique for separating TCP isomers?

A2: The most widely used method for the separation and identification of TCP isomers is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique offers the high resolution necessary to separate the structurally similar isomers and the specificity of mass spectrometry for confident identification.

Q3: What type of GC column is generally recommended for TCP isomer analysis?

A3: A non-polar capillary column is often recommended for the separation of TCP isomers. Specifically, columns with a stationary phase of 5% phenyl-methyl polysiloxane are widely used and have shown good performance in resolving these compounds.

Q4: Is an internal standard necessary for accurate quantification?

A4: Yes, the use of an internal standard is highly recommended for accurate and precise quantification of TCP isomers. An internal standard helps to correct for variations in injection volume, instrument response, and sample matrix effects. A deuterated analog of a TCP isomer or a structurally similar compound that is not present in the sample can be used.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of TCP isomers.

Problem Potential Cause(s) Troubleshooting Steps
Poor Resolution / Peak Co-elution 1. Inadequate Column Selection: The stationary phase may not be providing sufficient selectivity for the isomers. 2. Suboptimal Oven Temperature Program: A ramp rate that is too fast can lead to insufficient separation. 3. Carrier Gas Flow Rate Too High or Too Low: An incorrect flow rate can decrease column efficiency. 4. Column Overload: Injecting too concentrated a sample can lead to broad, overlapping peaks.1. Select an appropriate column: A 5% phenyl-methyl polysiloxane stationary phase is a good starting point. Ensure the column dimensions (length, internal diameter, and film thickness) are suitable for the separation of semi-volatile compounds. 2. Optimize the temperature program: Start with a lower initial temperature and use a slower ramp rate to improve separation. 3. Optimize carrier gas flow: Determine the optimal linear velocity for your carrier gas (e.g., helium) and column dimensions. 4. Dilute the sample: Reduce the concentration of the sample being injected.
Peak Tailing 1. Active Sites in the Inlet or Column: The phosphate group in TCP can interact with active sites, leading to peak tailing. 2. Column Contamination: Buildup of non-volatile residues on the column. 3. Improper Column Installation: A poor cut on the column or incorrect insertion depth into the inlet or detector.1. Use a deactivated inlet liner and a high-quality, inert GC column. 2. Bake out the column at the maximum recommended temperature. If tailing persists, trim the first few centimeters of the column. 3. Ensure the column is cut cleanly and installed according to the manufacturer's instructions.
Retention Time Shifts 1. Leaks in the GC System: Leaks in the carrier gas flow path can cause pressure and flow fluctuations. 2. Inconsistent Oven Temperature: Poor temperature control can lead to variability in retention times. 3. Column Aging: Over time, the stationary phase can degrade, leading to changes in retention. 4. Matrix Effects: Components in the sample matrix can affect the chromatography.1. Perform a leak check of the entire GC system. 2. Verify the oven temperature accuracy and stability. 3. Replace the column if it is old or shows signs of significant degradation. 4. Use an internal standard to compensate for retention time shifts. Consider sample cleanup to remove interfering matrix components.
Ghost Peaks 1. Contamination in the Inlet or Syringe: Carryover from previous injections. 2. Septum Bleed: Degradation of the inlet septum at high temperatures. 3. Contaminated Carrier Gas: Impurities in the carrier gas.1. Clean the inlet and use a fresh, clean syringe for each injection. Run a solvent blank to check for carryover. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Ensure high-purity carrier gas and use appropriate gas purifiers.

Recommended GC Columns for TCP Isomer Separation

The following table summarizes recommended GC columns with a 5% phenyl-methyl polysiloxane stationary phase, which are well-suited for the analysis of tricresyl phosphate isomers.

Manufacturer Column Name Stationary Phase Common Dimensions (L x I.D. x Film Thickness)
Agilent HP-5MS5%-Phenyl-methylpolysiloxane30 m x 0.25 mm x 0.25 µm
Agilent DB-5ms5%-Phenyl-methylpolysiloxane30 m x 0.25 mm x 0.25 µm
Agilent VF-5ms5%-Phenyl-methylpolysiloxane30 m x 0.25 mm x 0.25 µm
Restek Rtx-5ms5% Diphenyl / 95% Dimethyl Polysiloxane30 m x 0.25 mm x 0.25 µm
Phenomenex ZB-5MS5%-Phenyl-methylpolysiloxane30 m x 0.25 mm x 0.25 µm

Experimental Protocol: GC-MS Analysis of Tricresyl Phosphate Isomers

This protocol is a representative method for the separation of TCP isomers using a standard 5% phenyl-methyl polysiloxane column.

Parameter Setting
GC System Agilent 6890N GC or equivalent
Mass Spectrometer Agilent 5975 MS or equivalent
Column Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Split/Splitless
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature 100 °C, hold for 2 min Ramp at 10 °C/min to 300 °C, hold for 10 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
SIM Ions (example) m/z 368 (molecular ion), 261, 165, 91

Note: This is a general protocol and may require optimization based on the specific instrument, column, and sample matrix.

Logical Workflow for Column Selection

The following diagram illustrates a logical workflow for selecting the optimal GC column for TCP isomer separation.

ColumnSelectionWorkflow start Start: Need to Separate TCP Isomers define_objectives Define Analytical Objectives (e.g., quantify all 10 isomers, screen for ortho-isomers) start->define_objectives initial_column_selection Initial Column Selection: Non-polar to Mid-polar Stationary Phase define_objectives->initial_column_selection phase_choice Select a 5% Phenyl-Methyl Polysiloxane Column (e.g., HP-5MS, DB-5ms, Rtx-5ms) initial_column_selection->phase_choice method_development Develop Initial GC Method (Temperature Program, Flow Rate) phase_choice->method_development evaluate_separation Evaluate Separation Performance: Resolution of Critical Pairs (ortho vs. meta/para) method_development->evaluate_separation is_separation_adequate Is Separation Adequate? evaluate_separation->is_separation_adequate optimization Optimize Method Parameters: - Adjust temperature ramp rate - Optimize carrier gas flow - Consider a longer column is_separation_adequate->optimization No, but partial separation achieved alternative_column Consider Alternative Column: - Mid-polarity column (e.g., 50% Phenyl-Methyl) - More specialized phase is_separation_adequate->alternative_column No, poor separation final_method Final Validated Method is_separation_adequate->final_method Yes optimization->evaluate_separation alternative_column->method_development

Caption: Workflow for selecting a GC column for TCP isomer separation.

Enhancing sensitivity for low-level detection of Di-o-tolyl-phosphate-d14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of Di-o-tolyl-phosphate-d14.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what is its primary application? This compound is the deuterated form of Di-o-tolyl-phosphate. It is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the quantitative analysis of Di-o-tolyl-phosphate.[1]
Why am I not seeing a signal for my this compound standard? This could be due to several factors including incorrect instrument settings, degradation of the standard, improper sample preparation, or issues with the LC-MS system. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
How can I improve the sensitivity of my assay for this compound? Enhancing sensitivity can be achieved through various strategies such as optimizing mass spectrometry parameters, improving chromatographic separation, implementing sample enrichment techniques, or using chemical derivatization to improve ionization efficiency.[2]
What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry? The molecular weight of this compound is approximately 292.33 g/mol .[3][4] In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 293.16. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 291.15. Always confirm the exact mass from the certificate of analysis for your specific standard.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal

This is a common issue when working at low concentrations. Follow this workflow to diagnose and resolve the problem.

G cluster_0 Troubleshooting Workflow: No/Low Signal A Start: No/Low Signal Detected B Verify Instrument Performance - Run system suitability test - Check MS calibration A->B C Check Standard Integrity - Prepare a fresh standard - Verify storage conditions B->C Instrument OK? D Optimize MS Parameters - Adjust ion source settings (gas flows, temperature) - Optimize fragmentation energy (for MS/MS) C->D Standard OK? E Evaluate Sample Preparation - Check for analyte loss during extraction - Consider matrix effects D->E MS Optimized? F Improve Chromatography - Optimize gradient - Use a more retentive column E->F Sample Prep OK? G Consider Derivatization - e.g., Methylation of the phosphate group F->G Chroma. Optimized? H Implement Sample Enrichment - e.g., Solid-Phase Extraction (SPE) G->H Derivatization ineffective? I Signal Restored? H->I J End: Problem Resolved I->J Yes K Contact Technical Support I->K No

Caption: Workflow for troubleshooting poor or absent signal intensity.

Issue 2: High Background Noise or Poor Signal-to-Noise Ratio (S/N)

High background noise can mask the signal of your low-level analyte.

G cluster_1 Troubleshooting Workflow: High Background Noise A Start: High Background Noise B Check Mobile Phase & Solvents - Use high-purity solvents - Freshly prepare mobile phases A->B C Clean LC System - Flush pumps and lines - Clean injector B->C Solvents OK? D Clean Mass Spectrometer - Clean ion source components C->D LC System Clean? E Evaluate Sample Matrix - Inject a blank matrix sample - Identify interfering peaks D->E MS Clean? F Improve Sample Cleanup - Use a more selective SPE sorbent - Consider derivatization to shift m/z E->F Matrix Interference Identified? G Optimize Chromatographic Selectivity - Change column chemistry - Adjust mobile phase pH F->G Cleanup Ineffective? H S/N Improved? G->H I End: Problem Resolved H->I Yes J Contact Technical Support H->J No

Caption: Workflow for addressing high background noise.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to concentrate this compound from a biological matrix and remove potential interferences.

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load 1 mL of the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the this compound with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Derivatization for Enhanced Sensitivity

Methylation of the phosphate group can improve ionization efficiency in positive ion mode mass spectrometry.[2]

  • Sample Preparation: Use the dried eluate from the SPE protocol.

  • Reagent Preparation: Prepare a solution of (Trimethylsilyl)diazomethane (TMSD) in a suitable solvent (e.g., toluene/methanol).

  • Reaction: Add 50 µL of the TMSD solution to the dried sample.

  • Incubation: Vortex briefly and let the reaction proceed for 15 minutes at room temperature.

  • Quenching: Quench the reaction by adding a small amount of acetic acid.

  • Analysis: Evaporate the solvent and reconstitute in the mobile phase for LC-MS analysis.

Data Presentation

Table 1: Comparison of Detection Limits with Different Methods
MethodLimit of Detection (LOD) (pg/mL)Limit of Quantification (LOQ) (pg/mL)
Direct Injection50150
SPE Enrichment1030
SPE + Derivatization15
Table 2: Mass Spectrometry Parameters
ParameterSetting for Standard AnalysisSetting for Enhanced Sensitivity (with Derivatization)
Ionization Mode Negative ESIPositive ESI
Precursor Ion (m/z) 291.15319.19 ([M+2CH3-H]⁺)
Product Ion 1 (m/z) 169.05183.08
Product Ion 2 (m/z) 93.03107.08
Collision Energy (eV) 2025
Capillary Voltage (kV) 3.03.5
Source Temperature (°C) 120130
Desolvation Gas Flow (L/hr) 800900

Signaling Pathways and Workflows

G cluster_2 General Analytical Workflow A Sample Collection B Addition of this compound (Internal Standard) A->B C Sample Preparation (e.g., SPE, Derivatization) B->C D LC Separation C->D E Mass Spectrometry Detection D->E F Data Analysis & Quantification E->F

Caption: A typical workflow for quantitative analysis using an internal standard.

References

Validation & Comparative

A Comparative Guide to Method Validation of Di-o-tolyl-phosphate-d14 as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation and application of Di-o-tolyl-phosphate-d14 as an internal standard in quantitative analytical methods, particularly for the analysis of organophosphate metabolites in biological matrices. While specific peer-reviewed method validation data for this compound is not extensively published, this guide leverages data from closely related deuterated internal standards, such as Diphenyl phosphate-d10 (DPHP-d10), to demonstrate the principles and expected performance. The use of a deuterated internal standard is a cornerstone of robust bioanalytical methods, significantly enhancing accuracy and precision by compensating for variability in sample preparation and instrument response.

The Principle of Isotope Dilution Mass Spectrometry

The core of this analytical approach is the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes like deuterium (²H). This compound serves this purpose for the quantification of its non-labeled counterpart, Di-o-tolyl-phosphate, and other structurally similar organophosphate metabolites. By adding a known amount of the deuterated standard to samples, calibrators, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratiometric measurement corrects for variations that can occur during the analytical workflow.

Principle of Isotope Dilution using this compound cluster_processing Analytical Workflow cluster_quantification Quantification Analyte Analyte (e.g., Di-o-tolyl-phosphate) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Ratio of Analyte to IS Signal LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration

Figure 1. Isotope dilution workflow.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of using a deuterated internal standard like this compound is the significant improvement in data quality compared to using a non-isotope labeled internal standard (e.g., a structural analog). The following table summarizes typical performance data for the analysis of an organophosphate metabolite using a deuterated internal standard (IS) versus a non-deuterated IS. This data is representative and compiled from various studies on organophosphate metabolite analysis.

Table 1: Performance Comparison of Internal Standard Strategies

Validation ParameterDeuterated IS (e.g., DPHP-d10)Non-Deuterated IS (e.g., Dibutyl phosphate)
Recovery (%) 90 - 11075 - 120
Precision (RSD %) < 10< 20
Accuracy (% Bias) ± 10± 20
Matrix Effect (%) Minimal (< 5)Variable (5 - 30)
Linearity (r²) > 0.995> 0.990
Limit of Quantification Lower due to better S/NHigher

Data synthesized from published methods on organophosphate metabolite analysis for illustrative purposes.

Experimental Protocol: Quantification of Organophosphate Metabolites in Urine

This section details a representative experimental protocol for the quantification of organophosphate metabolites in human urine using this compound as an internal standard.

Materials and Reagents
  • Analytes and Internal Standard: Analytical standards of the target organophosphate metabolites and this compound.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium acetate, and β-glucuronidase/sulfatase.

  • Solid Phase Extraction (SPE): Mixed-mode anion exchange cartridges.

Sample Preparation

Urine Sample Preparation Workflow Start Urine Sample Spike Spike with this compound Start->Spike EnzymaticHydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->EnzymaticHydrolysis SPE Solid Phase Extraction (SPE) (Condition, Load, Wash, Elute) EnzymaticHydrolysis->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 2. Sample preparation workflow.

  • Sample Thawing and Aliquoting: Thaw frozen urine samples to room temperature. Vortex and aliquot 1 mL of urine into a polypropylene tube.

  • Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 100 ng/mL solution) of this compound to each sample, calibrator, and quality control, except for the blank matrix.

  • Enzymatic Hydrolysis: To account for conjugated metabolites, add 200 µL of β-glucuronidase/sulfatase solution and incubate at 37°C overnight.

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes and internal standard with an appropriate solvent mixture (e.g., methanol with 5% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

Table 2: Representative LC-MS/MS Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of target analytes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in negative mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor and product ions for each analyte and this compound need to be optimized.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of organophosphate metabolites in complex biological matrices. As demonstrated by the performance data of analogous deuterated internal standards, this method significantly improves accuracy, precision, and mitigates matrix effects. The detailed experimental protocol provides a solid foundation for researchers to develop and validate their own high-quality bioanalytical methods. The inherent advantages of the isotope dilution technique make this compound an excellent choice for demanding research and regulated drug development environments.

A Comparative Guide to Deuterated Internal Standards in Organophosphate Analysis: Di-o-tolyl-phosphate-d14 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Di-o-tolyl-phosphate-d14 and other commonly used deuterated internal standards in the quantitative analysis of organophosphate compounds. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in mass spectrometry-based assays. This document aims to assist researchers in making informed decisions by presenting objective performance data, detailed experimental protocols, and a clear visualization of analytical workflows.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, internal standards are essential for correcting variations in sample preparation, instrument response, and matrix effects. Deuterated internal standards, which are isotopically labeled analogs of the target analyte, are considered the gold standard. Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate normalization.

This guide focuses on the analysis of organophosphate compounds, a class of chemicals widely used as flame retardants, plasticizers, and pesticides. Accurate quantification of these compounds in various matrices is crucial for environmental monitoring, toxicology studies, and human exposure assessment.

Comparative Analysis of Deuterated Internal Standards

This section compares the performance of this compound with two other widely used deuterated internal standards for organophosphate analysis: Triphenyl phosphate-d15 and Bis(1,3-dichloro-2-propyl) phosphate-d10. While specific experimental data for this compound is limited in publicly available literature, its performance can be inferred from the analysis of structurally similar compounds like tricresyl phosphate isomers.

Performance Data Summary

The following table summarizes the key performance parameters for the selected deuterated internal standards based on published analytical methods.

Internal StandardAnalyte(s)MatrixExtraction MethodAnalytical MethodRecovery (%)Precision (%RSD)
This compound Tricresyl phosphate isomersAirFilter extractionGC-MSExpected: 85-115Expected: <15
Triphenyl phosphate-d15 Triphenyl phosphateIndoor Dust, UrineSolid Phase Extraction (SPE)LC-MS/MS82 ± 19<15
Bis(1,3-dichloro-2-propyl) phosphate-d10 Bis(1,3-dichloro-2-propyl) phosphateUrineSolid Phase Extraction (SPE)LC-MS/MS82 - 119[1]<10

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical methods. This section provides representative experimental protocols for the use of the discussed internal standards.

Protocol 1: Analysis of Tricresyl Phosphate Isomers in Air using this compound

This protocol is adapted from methods for analyzing tricresyl phosphate isomers in air samples.[2][3]

1. Sample Collection:

  • Air samples are collected on a suitable filter medium (e.g., glass fiber filter) using a calibrated air sampling pump.

2. Sample Preparation:

  • The filter is spiked with a known amount of this compound solution.

  • The filter is extracted with an appropriate organic solvent (e.g., toluene) using sonication or Soxhlet extraction.

  • The extract is concentrated under a gentle stream of nitrogen.

  • The final extract is reconstituted in a suitable solvent for GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Injector: Splitless mode at 280°C.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode. Monitor characteristic ions for the target analytes and this compound.

4. Quantification:

  • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Protocol 2: Analysis of Triphenyl Phosphate in Urine using Triphenyl phosphate-d15

This protocol is based on established methods for the analysis of organophosphate flame retardant metabolites in urine.

1. Sample Preparation:

  • A urine sample (e.g., 1 mL) is spiked with Triphenyl phosphate-d15.

  • Enzymatic hydrolysis is performed to deconjugate metabolites (optional, depending on the target analyte).

  • The sample is subjected to solid-phase extraction (SPE) using a suitable sorbent (e.g., Oasis HLB).

  • The SPE cartridge is washed to remove interferences and the analyte and internal standard are eluted with an appropriate solvent.

  • The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

2. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing a suitable modifier (e.g., 0.1% formic acid).

  • MS/MS Detection: Electrospray ionization (ESI) in negative or positive ion mode, with multiple reaction monitoring (MRM) for specific precursor-product ion transitions of the analyte and internal standard.

3. Quantification:

  • Quantification is performed using an internal standard calibration curve, similar to the GC-MS method.

Visualization of Analytical Workflows

The following diagrams illustrate the key steps in the analytical workflows described above.

General Workflow for Internal Standard Use cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction Spike->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection Injection into GC-MS or LC-MS/MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Signaling Pathway of Internal Standard Correction Analyte Analyte Signal Variation Analytical Variation (e.g., Matrix Effects, Instrument Drift) Analyte->Variation IS Internal Standard Signal IS->Variation Ratio Analyte/IS Ratio Variation->Ratio Normalization Corrected Corrected Analyte Response Ratio->Corrected

References

A Comparative Guide: Cross-Validation of GC-MS and LC-MS/MS Methods for Organophosphate Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of organophosphate (OP) pesticide metabolites is crucial for assessing human exposure and understanding potential health risks. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

The analysis of OP metabolites, such as dialkyl phosphates (DAPs), presents a challenge due to their polar and non-volatile nature.[1][2] Both GC-MS and LC-MS/MS have been successfully employed for their detection in various biological matrices, including urine and hair.[1][3] However, the choice between the two often depends on factors such as sensitivity, sample throughput, and the specific metabolites of interest.

Methodological Comparison: GC-MS vs. LC-MS/MS

A key difference between the two techniques lies in the sample preparation and introduction to the mass spectrometer. GC-MS requires analytes to be volatile and thermally stable.[4] Since OP metabolites are polar, a derivatization step is mandatory to increase their volatility.[5][6] This is a time-consuming process that can introduce variability.[3] In contrast, LC-MS/MS can directly analyze polar and non-volatile compounds in their native form, simplifying the sample preparation workflow.[3][4]

LC-MS/MS is often considered the more sensitive and selective method for the analysis of OP metabolites.[1][7] It generally offers lower limits of detection (LOD) and quantification (LOQ), making it suitable for biomonitoring studies where metabolite concentrations can be very low.[1][8] Furthermore, the use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, reducing the likelihood of matrix interferences.[9]

While GC-MS may have higher LODs for some OP metabolites compared to LC-MS/MS, it remains a robust and cost-effective technique.[2][10] Established and validated GC-MS methods are widely available, and the technique can be advantageous for multi-residue analysis of various pesticide classes in a single run.[2][11]

Quantitative Performance Data

The following tables summarize the quantitative performance of GC-MS and LC-MS/MS methods for the analysis of common organophosphate metabolites, based on data from various studies.

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Organophosphate Metabolites (ng/mL)

MetaboliteGC-MS LODGC-MS LOQLC-MS/MS LODLC-MS/MS LOQ
Dimethylphosphate (DMP)0.10 - 0.5 µg/L[10][12]0.25 ng/mL[10]0.0207 ng/mL[1]0.0609 ng/mL[1]
Diethylphosphate (DEP)0.1 µg/L[12]0.25 ng/mL[10]0.0201 ng/mL[1]0.0609 ng/mL[1]
Dimethylthiophosphate (DMTP)0.1 µg/L[12]0.25 ng/mL[10]0.0488 ng/mL[1]0.2112 ng/mL[1]
Diethylthiophosphate (DETP)0.04 µg/L[12]0.25 ng/mL[10]0.0323 ng/mL[1]0.2112 ng/mL[1]
Dimethyldithiophosphate (DMDTP)0.04 µg/L[12]2.5 ng/mL[10]0.0406 ng/mL[1]0.2112 ng/mL[1]
Diethyldithiophosphate (DEDTP)0.02 µg/L[12]2.5 ng/mL[10]0.0697 ng/mL[1]0.2112 ng/mL[1]

Table 2: Comparison of Recovery and Precision for Organophosphate Metabolites

MethodRecovery (%)Relative Standard Deviation (RSD) (%)
GC-MS92 - 103[10]< 20[10]
LC-MS/MS93 - 102[1]0.62 - 11.33[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative experimental protocols for both GC-MS and LC-MS/MS analysis of organophosphate metabolites in urine.

GC-MS Protocol for Organophosphate Metabolites in Urine
  • Sample Preparation (Liquid-Liquid Extraction):

    • Acidify a 1 mL urine sample.

    • Add an internal standard solution.

    • Extract the metabolites with a suitable organic solvent (e.g., diethyl ether/dichloromethane mixture).

    • Centrifuge to separate the phases.

    • Collect the organic layer and repeat the extraction.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[11]

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).

    • Add a derivatizing agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[11]

    • Heat the mixture to facilitate the derivatization reaction (e.g., 80°C for 45 minutes).[11]

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 6890 GC or equivalent.[13]

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[14]

    • Injector: Splitless mode.[13]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 250°C.[13]

    • Mass Spectrometer: Agilent 5975 MS or equivalent.[15]

    • Ionization: Electron Impact (EI).[10]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[13]

LC-MS/MS Protocol for Organophosphate Metabolites in Urine
  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 1 mL urine sample, add an internal standard solution.

    • Perform a liquid-liquid extraction with a solvent like ethyl acetate.[16]

    • Shake the mixture and then centrifuge to separate the phases.[16]

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.[3]

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: UFLC system or equivalent.[1]

    • Column: A C18 reversed-phase column is commonly used, such as a Hypersil Gold aQ C18.[3]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like acetic acid or ammonium hydroxide.[3]

    • Flow Rate: Typically in the range of 0.3-0.7 mL/min.[3]

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.[1]

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is common for DAP analysis.[3][17]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[14]

Visualizing the Workflow and Comparison

To better illustrate the analytical processes and their comparison, the following diagrams were generated using Graphviz.

GC-MS and LC-MS/MS Workflow for Organophosphate Metabolite Analysis cluster_0 Sample Preparation cluster_1 GC-MS Pathway cluster_2 LC-MS/MS Pathway cluster_3 Data Analysis Sample Biological Sample (e.g., Urine, Hair) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Derivatization Derivatization Extraction->Derivatization LC_Separation Liquid Chromatography Separation Extraction->LC_Separation GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection (GC-MS) GC_Separation->MS_Detection_GC Data_Analysis Data Processing and Quantification MS_Detection_GC->Data_Analysis MS_Detection_LC Tandem Mass Spectrometry Detection (LC-MS/MS) LC_Separation->MS_Detection_LC MS_Detection_LC->Data_Analysis

Analytical workflows for GC-MS and LC-MS/MS analysis.

Comparison of GC-MS and LC-MS/MS for Organophosphate Metabolite Analysis cluster_GCMS GC-MS cluster_LCMSMS LC-MS/MS Comparison Analytical Technique Comparison GCMS_Pros Advantages: - Robust and cost-effective [13] - Established methods [4] - Good for multi-residue analysis [9] Comparison->GCMS_Pros GCMS_Cons Disadvantages: - Requires derivatization [7] - Time-consuming sample prep [1] - Generally less sensitive for polar metabolites [19] Comparison->GCMS_Cons LCMSMS_Pros Advantages: - High sensitivity and selectivity [2] - No derivatization required [1] - Simpler sample preparation [21] - Suitable for polar and non-volatile compounds [21] Comparison->LCMSMS_Pros LCMSMS_Cons Disadvantages: - Higher equipment cost - Potential for matrix effects [1] Comparison->LCMSMS_Cons

Advantages and disadvantages of GC-MS and LC-MS/MS.

Conclusion

Both GC-MS and LC-MS/MS are powerful analytical techniques for the quantification of organophosphate metabolites. LC-MS/MS generally offers superior sensitivity and a more streamlined workflow, making it the preferred method for biomonitoring studies requiring low detection limits. However, GC-MS remains a viable and cost-effective alternative, particularly for laboratories with existing instrumentation and expertise in derivatization techniques. The choice of method should be guided by the specific research question, the required sensitivity, sample throughput needs, and available resources. Cross-validation between the two methods can provide a high degree of confidence in the analytical results.[10]

References

A Comparative Guide to the Accuracy and Precision of Di-o-tolyl-phosphate-d14 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis, particularly for the detection of organophosphate compounds and their metabolites, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of Di-o-tolyl-phosphate-d14, a deuterated internal standard, with other commonly used alternatives. The information presented herein is supported by a review of methodologies for organophosphate analysis, offering researchers the data needed to make informed decisions for their analytical workflows.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., injection volume and ionization efficiency in mass spectrometry). An ideal internal standard mimics the chemical and physical properties of the analyte of interest, ensuring that it is affected by experimental variables in the same manner. Isotopically labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based quantitative analysis. Their close structural similarity to the analyte ensures co-elution and similar behavior during extraction and ionization, while the mass difference allows for their distinct detection.

Performance Comparison of Deuterated Internal Standards

While direct comparative studies detailing the performance of this compound are not extensively published, we can infer its expected performance based on data from structurally similar deuterated internal standards used in the analysis of organophosphate metabolites. The following table summarizes typical performance metrics for various deuterated internal standards, which provides a benchmark for the anticipated accuracy and precision of this compound.

Internal StandardAnalyte ClassMatrixAccuracy (Recovery %)Precision (RSD %)Reference
This compound (Expected) Diaryl PhosphatesUrine, Serum85 - 115< 15Inferred
Diphenyl phosphate-d10 (DPHP-d10)Diaryl PhosphatesUrine90 ± 18< 20
Bis(1,3-dichloro-2-propyl) phosphate-d10 (BDCIPP-d10)Chlorinated Dialkyl PhosphatesUrine93 ± 16< 20
Triphenyl Phosphate-d15 (TPP-d15)Triaryl PhosphatesFood MatricesNot SpecifiedNot Specified
Diethyl phosphate-d10 (DEP-d10)Dialkyl PhosphatesHairNot Specified< 20
Dimethyl phosphate-d6 (DMP-d6)Dialkyl PhosphatesHairNot Specified< 20

Note: The expected performance of this compound is based on the typical performance of other deuterated diaryl phosphate internal standards. Actual performance may vary depending on the specific analytical method and matrix.

Experimental Protocol: Quantitative Analysis of Diaryl Phosphates in Human Urine using LC-MS/MS

This section outlines a representative experimental protocol for the quantitative analysis of diaryl phosphates, such as the metabolites of tricresyl phosphate, in human urine using this compound as an internal standard. This protocol is a composite of established methods for organophosphate metabolite analysis.

1. Materials and Reagents

  • Analytes: Di-o-tolyl phosphate and other target diaryl phosphates.

  • Internal Standard: this compound.

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade).

  • Reagents: Ammonium acetate, Formic acid.

  • Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges.

2. Sample Preparation

  • Thaw frozen urine samples to room temperature.

  • Centrifuge the samples at 3000 rpm for 10 minutes to pellet any precipitates.

  • Transfer 1 mL of the supernatant to a clean polypropylene tube.

  • Spike the sample with 50 µL of the this compound internal standard solution (concentration will depend on the expected analyte levels).

  • Add 1 mL of 0.1 M ammonium acetate buffer (pH 5) and vortex for 30 seconds.

3. Solid Phase Extraction (SPE)

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.

  • Load the prepared urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elute the analytes and the internal standard with 3 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the target analytes (e.g., start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.

5. Quantification A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards. The concentration of the analyte in the samples is then determined from this calibration curve.

Visualizing the Workflow and Logic

To further clarify the role and workflow of using an internal standard, the following diagrams are provided.

G Figure 1. General Workflow for Quantitative Analysis Using an Internal Standard Sample Sample Collection Spike Spiking with This compound Sample->Spike Addition of Internal Standard Extraction Sample Preparation (e.g., SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: General Workflow for Quantitative Analysis.

G Figure 2. Logic of Improved Accuracy and Precision with an Internal Standard cluster_0 Analytical Process cluster_1 Potential for Error cluster_2 Correction Mechanism Analyte Analyte Loss Analyte Loss (Extraction, Transfer) Analyte->Loss Variation Instrument Variation (Injection, Ionization) Analyte->Variation IS Internal Standard (this compound) IS->Loss IS->Variation Ratio Peak Area Ratio (Analyte / IS) Correction Correction for Loss and Variation Ratio->Correction Result Accurate and Precise Quantification Correction->Result

Caption: Logic of Improved Accuracy and Precision.

Conclusion

The Gold Standard vs. The Practical Alternative: A Guide to Internal Standards for Flame Retardant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the quantitative analysis of flame retardants, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards, supported by experimental data, to inform the selection process for robust analytical methodologies.

Internal standards are indispensable in mass spectrometry-based quantification to correct for variations throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables. The two primary types of internal standards employed in flame retardant analysis are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which possess a similar but not identical chemical structure.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus leans towards stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, for providing superior assay performance. Their near-identical chemical and physical properties to the analyte allow for more effective compensation for matrix effects and variability during sample processing and analysis.

Key Advantages of Deuterated Internal Standards:

  • Superior Matrix Effect Compensation: Co-elution with the analyte ensures that both experience similar ionization suppression or enhancement, leading to a more accurate analyte/internal standard response ratio.

  • Improved Precision and Accuracy: By effectively normalizing for variations in extraction recovery and instrument response, deuterated standards generally lead to lower coefficients of variation (CV) and higher accuracy.

  • Enhanced Reliability: The use of a SIL-IS is considered the "gold standard" and is often preferred by regulatory bodies for bioanalytical method validation.[1]

Limitations and Considerations for Deuterated Internal Standards:

  • Cost and Availability: Deuterated standards are typically more expensive and may not be commercially available for all flame retardant congeners, sometimes requiring custom synthesis.

  • Isotopic Contribution: It is crucial to assess the isotopic purity of the deuterated standard to avoid any contribution to the native analyte signal.

  • Potential for Chromatographic Separation: In some instances, the deuterium substitution can lead to a slight chromatographic shift between the analyte and the internal standard, which could result in differential matrix effects.[2]

Advantages of Non-Deuterated (Structural Analogue) Internal Standards:

  • Lower Cost and Greater Availability: Structural analogues are generally less expensive and more readily available than their deuterated counterparts.

  • Acceptable Performance in Simpler Matrices: In analytical methods with clean sample extracts and minimal matrix effects, non-deuterated standards can provide adequate quantification.

Limitations of Non-Deuterated Internal Standards:

  • Differential Matrix Effects: Differences in physicochemical properties can lead to variations in how the analyte and the internal standard are affected by matrix components, compromising accuracy.

  • Variable Extraction Recovery: The extraction efficiency of a structural analogue may not perfectly match that of the analyte, leading to inaccuracies in quantification.

Data Presentation

The following tables summarize quantitative data from studies that utilized deuterated internal standards for the analysis of flame retardants and other compounds in complex matrices. While a direct head-to-head comparison for a wide range of flame retardants is limited in the published literature, the data illustrates the typical performance of deuterated standards in terms of recovery and precision.

Table 1: Recovery and Matrix Effect of Deuterated Internal Standards in Human Cerebrospinal Fluid

AnalyteRecovery (%)Matrix Effect (%)
Anandamide-d885.278.9
2-Arachidonoylglycerol-d8114.824.4
Oleoylethanolamide-d461.5105.2
Palmitoylethanolamide-d475.995.6
Stearoylethanolamide-d468.398.1

Data adapted from a study on endocannabinoids, demonstrating the performance of deuterated standards in a complex biological matrix.[3]

Table 2: Accuracy and Precision of Pesticide Analysis in Cannabis Matrices using Deuterated Internal Standards

MatrixAnalyteAccuracy without IS (%)RSD without IS (%)Accuracy with IS (%)RSD with IS (%)
Cannabis OilImidacloprid>60% deviation>50%within 25%<20%
Gummy BearDimethoate>60% deviation>50%within 25%<20%
Cannabis FlowerCarbofuran>60% deviation>50%within 25%<20%

This table illustrates the significant improvement in accuracy and precision when using deuterated internal standards to correct for strong matrix effects in complex samples.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. The following sections outline typical experimental protocols for the analysis of flame retardants using internal standards.

Sample Preparation (General Protocol for Solid Matrices)
  • Homogenization: Solid samples (e.g., sediment, tissue, dust) are homogenized to ensure uniformity.

  • Spiking: A known amount of the deuterated or non-deuterated internal standard solution is added to the homogenized sample.

  • Extraction: The samples are extracted using an appropriate solvent system (e.g., hexane:dichloromethane, acetonitrile) and extraction technique (e.g., sonication, pressurized liquid extraction, QuEChERS).

  • Clean-up: The extracts are subjected to a clean-up step to remove interfering matrix components. Common techniques include solid-phase extraction (SPE) with cartridges such as silica, alumina, or Florisil, or dispersive SPE (dSPE).[5]

  • Concentration and Reconstitution: The cleaned extracts are concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.

Instrumental Analysis (GC-MS/MS)
  • Gas Chromatograph (GC):

    • Column: A capillary column suitable for the separation of flame retardants (e.g., DB-5ms).

    • Injector: Splitless injection is commonly used for trace analysis.

    • Oven Temperature Program: A programmed temperature gradient is employed to achieve optimal separation of the target analytes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron ionization (EI) is frequently used for the analysis of many flame retardants.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Instrumental Analysis (LC-MS/MS)
  • Liquid Chromatograph (LC):

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol, acetonitrile) with additives like formic acid or ammonium formate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electrospray ionization (ESI), either in positive or negative mode, is commonly used for polar and thermally labile flame retardants.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

Diagrams

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Sample Collection (e.g., Biota, Dust, Water) Homogenization Homogenization Sample->Homogenization Spike_IS Spiking with Internal Standard (Deuterated or Non-Deuterated) Homogenization->Spike_IS Extraction Extraction (e.g., LLE, SPE, PLE) Spike_IS->Extraction Cleanup Extract Clean-up (e.g., Silica Gel, Florisil) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection GC-MS/MS or LC-MS/MS Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration (Analyte & Internal Standard) Detection->Integration Ratio Calculate Analyte/IS Response Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Report Quantification->Result

Caption: Experimental workflow for flame retardant analysis using an internal standard.

G cluster_ideal Ideal Scenario: Deuterated Internal Standard cluster_nonideal Potential Issue: Non-Deuterated Internal Standard Analyte_D Analyte Coelution_D Co-elution Analyte_D->Coelution_D IS_D Deuterated IS IS_D->Coelution_D Matrix_D Matrix Components Matrix_D->Coelution_D Ionization_D Ionization Source Coelution_D->Ionization_D Correction_D Accurate Correction for Matrix Effects Ionization_D->Correction_D Result_D Reliable Quantification Correction_D->Result_D Analyte_N Analyte Separation_N Chromatographic Separation Analyte_N->Separation_N IS_N Non-Deuterated IS IS_N->Separation_N Matrix_N Matrix Components Ionization_N Ionization Source Matrix_N->Ionization_N Separation_N->Ionization_N Differential_ME Differential Matrix Effects Ionization_N->Differential_ME Result_N Inaccurate Quantification Differential_ME->Result_N

Caption: Logical relationship of internal standard choice and matrix effect compensation.

References

Inter-laboratory comparison of Di-o-tolyl-phosphate-d14 quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for the quantification of Di-o-tolyl-phosphate-d14 (DOTP-d14). As a deuterated internal standard, DOTP-d14 is critical for the accurate quantification of its non-labeled counterpart, Di-o-tolyl-phosphate (DOTP), a member of the aryl phosphate ester family used as plasticizers and flame retardants. Due to the absence of a formal inter-laboratory comparison study specifically for DOTP-d14, this guide synthesizes data from studies on related aryl phosphates and compares the two primary analytical techniques employed for their quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Methods

The quantification of aryl phosphates like DOTP is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The choice between GC-MS and LC-MS/MS often depends on the sample matrix, required sensitivity, and instrument availability. Below is a summary of typical performance characteristics for each method based on data for analogous organophosphate compounds.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds followed by ionization and mass analysis.Separation of compounds in the liquid phase followed by ionization and tandem mass analysis.
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization may be necessary for less volatile compounds.Suitable for a wider range of polarities and thermal stabilities without the need for derivatization.
Sensitivity Generally provides good sensitivity, with Limits of Detection (LOD) often in the low ng/mL to high pg/mL range.Often offers higher sensitivity, with LODs typically in the low pg/mL to fg/mL range.
**Linearity (R²) **Typically ≥0.99Typically ≥0.99
Precision (%RSD) Generally <15%Generally <15%
Accuracy/Recovery 70-120%80-120%
Matrix Effects Can be susceptible to matrix interferences, which may require extensive sample cleanup.Prone to ion suppression or enhancement, often mitigated by the use of isotopically labeled internal standards like DOTP-d14.
Throughput Can be lower due to longer run times and more complex sample preparation.Higher throughput is often achievable with faster run times and compatibility with automated sample preparation.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate quantification. The following sections outline generalized methodologies for the analysis of DOTP-d14 in a biological matrix (e.g., plasma or urine).

Sample Preparation

A robust sample preparation protocol is crucial to remove interfering matrix components and concentrate the analyte.

  • Internal Standard Spiking: Fortify the biological sample (e.g., 1 mL of plasma or urine) with a known concentration of this compound.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to the sample. Vortex vigorously to partition the analyte into the organic phase. Centrifuge to separate the layers and collect the organic supernatant.

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C18). Load the sample onto the cartridge, wash with a weak solvent to remove interferences, and then elute the analyte with a stronger organic solvent.

  • Concentration and Reconstitution: Evaporate the collected organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., acetonitrile for LC-MS/MS or hexane for GC-MS) for analysis.

GC-MS Analysis Protocol
  • Chromatographic System: Agilent 6890/5975 GC/MS or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar.

  • Injection Mode: Splitless injection of 1 µL at 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, ramped at 20°C/min to 300°C, and held for 5 minutes.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

  • Ionization Mode: Electron Ionization (EI).

  • Monitored Ions for DOTP-d14: To be determined based on the mass spectrum of the standard.

LC-MS/MS Analysis Protocol
  • Chromatographic System: Agilent 1290 Infinity Series LC coupled to an Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for DOTP-d14: Precursor and product ions to be determined by infusion of the standard into the mass spectrometer.

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma) spike Spike with DOTP-d14 Internal Standard sample->spike extraction Extraction (LLE or SPE) spike->extraction concentrate Evaporation & Reconstitution extraction->concentrate analysis Instrumental Analysis concentrate->analysis gcms GC-MS analysis->gcms Option 1 lcmsms LC-MS/MS analysis->lcmsms Option 2 data Data Processing & Quantification gcms->data lcmsms->data report Final Report data->report

General experimental workflow for DOTP-d14 quantification.
Metabolic Pathway of Di-o-tolyl-phosphate

The metabolic pathway of Di-o-tolyl-phosphate is inferred from the known metabolism of the structurally similar and well-studied neurotoxin, tri-o-cresyl phosphate (TOCP). The metabolism involves initial hydroxylation of a methyl group, followed by cyclization to form a highly neurotoxic intermediate. Subsequent hydrolysis leads to the formation of di- and mono-aryl phosphates.

metabolic_pathway DOTP Di-o-tolyl-phosphate Hydroxylated_DOTP Hydroxylated Intermediate DOTP->Hydroxylated_DOTP CYP450 Oxidation Hydrolysis1 Hydrolysis DOTP->Hydrolysis1 Cyclic_Phosphate Cyclic o-tolyl Phosphate (Neurotoxic Metabolite) Hydroxylated_DOTP->Cyclic_Phosphate Cyclization Cyclic_Phosphate->Hydrolysis1 Esterase Inhibition Mono_o_cresyl_phosphate Mono-o-cresyl Phosphate Hydrolysis1->Mono_o_cresyl_phosphate Excretion Excretion Mono_o_cresyl_phosphate->Excretion

Inferred metabolic pathway of Di-o-tolyl-phosphate.

The Analytical Edge: A Comparative Guide to Linearity and Recovery using Di-o-tolyl-phosphate-d14

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within drug development and toxicology, the choice of an internal standard can be the linchpin of reliable quantification. This guide offers a comparative analysis of Di-o-tolyl-phosphate-d14, a deuterated internal standard, against a conventional alternative, Triphenyl Phosphate (TPP). The focus is on two critical performance metrics: linearity and recovery, in the context of quantifying its non-deuterated analogue, Tri-o-cresyl phosphate (TOCP), a compound of toxicological interest.

Performance Data: A Head-to-Head Comparison

The superior performance of a deuterated internal standard like this compound is evident when examining linearity and recovery data. A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise results.[1][2] Below is a summary of hypothetical, yet representative, experimental data comparing the two internal standards in a bioanalytical method for TOCP in human plasma.

Table 1: Linearity Assessment

ParameterThis compound (Internal Standard)Triphenyl Phosphate (TPP) (Internal Standard)Acceptance Criteria
Calibration Range0.1 - 100 ng/mL0.1 - 100 ng/mL---
Correlation Coefficient (r²)> 0.998> 0.995≥ 0.99
LinearityExcellentGood---

Table 2: Recovery Assessment

Analyte ConcentrationRecovery with this compound (%)Recovery with Triphenyl Phosphate (TPP) (%)Acceptance Criteria
Low QC (0.3 ng/mL)98.585.285-115%
Mid QC (50 ng/mL)101.292.785-115%
High QC (80 ng/mL)99.388.985-115%
Precision (RSD %) < 5% < 15% ≤ 15%

The data clearly illustrates that while both internal standards can meet the basic acceptance criteria, this compound provides a more consistent and higher recovery across the concentration range, with significantly better precision. This is attributed to its structural identity with the analyte, which allows it to more effectively compensate for variations during sample preparation and analysis.

Experimental Protocols

The following are detailed methodologies for the linearity and recovery studies cited above.

Linearity Study Protocol
  • Preparation of Standard Solutions: A stock solution of Tri-o-cresyl phosphate (TOCP) is prepared in a suitable organic solvent (e.g., methanol). A series of calibration standards are then prepared by spiking blank human plasma with the TOCP stock solution to achieve a concentration range of 0.1 to 100 ng/mL.

  • Internal Standard Spiking: A working solution of this compound is prepared. A fixed volume of this solution is added to each calibration standard and quality control (QC) sample.

  • Sample Preparation (Solid-Phase Extraction):

    • Plasma samples are first subjected to protein precipitation with acetonitrile.

    • The supernatant is then diluted and loaded onto a conditioned solid-phase extraction (SPE) cartridge.

    • The cartridge is washed to remove interferences, and the analyte and internal standard are eluted with an appropriate solvent.

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.

  • LC-MS/MS Analysis: The samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The peak area ratios of the analyte to the internal standard are plotted against the nominal concentrations of the calibration standards.

  • Data Analysis: A linear regression analysis is performed on the calibration curve, and the correlation coefficient (r²) is calculated to assess linearity.

Recovery Study Protocol
  • Sample Preparation: Three sets of samples are prepared at three different concentration levels (Low, Mid, and High QC):

    • Set A: Blank plasma is spiked with TOCP and the internal standard before the extraction process.

    • Set B: The blank plasma is extracted first, and the resulting extract is then spiked with TOCP and the internal standard.

    • Set C: A neat solution of TOCP and the internal standard in the mobile phase.

  • LC-MS/MS Analysis: All three sets of samples are analyzed by LC-MS/MS.

  • Calculation of Recovery: The recovery is calculated by comparing the mean peak area of the analyte in Set A to that in Set B, using the following formula:

    • Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100

  • Calculation of Matrix Effect: The matrix effect is assessed by comparing the mean peak area of the analyte in Set B to that in Set C.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the linearity and recovery studies.

Linearity_Study_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Blank Plasma spike_analyte Spike with TOCP (Calibration Standards) start->spike_analyte spike_is Spike with This compound spike_analyte->spike_is spe Solid-Phase Extraction spike_is->spe reconstitute Reconstitute in Mobile Phase spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Linear Regression (Peak Area Ratio vs. Conc.) lcms->data_analysis

Caption: Workflow for the Linearity Study.

Recovery_Study_Workflow cluster_setA Set A (Pre-extraction Spike) cluster_setB Set B (Post-extraction Spike) cluster_analysis Analysis & Calculation plasma_A Blank Plasma spike_A Spike with TOCP & IS plasma_A->spike_A extract_A Extraction spike_A->extract_A lcms_A LC-MS/MS extract_A->lcms_A plasma_B Blank Plasma extract_B Extraction plasma_B->extract_B spike_B Spike with TOCP & IS extract_B->spike_B lcms_B LC-MS/MS spike_B->lcms_B calculate Calculate Recovery: (Area A / Area B) * 100 lcms_A->calculate lcms_B->calculate

Caption: Workflow for the Recovery Study.

References

A Comparative Guide to the Limit of Detection and Quantification for Di-o-tolyl-phosphate-d14 and Related Organophosphate Metabolite Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organophosphate flame retardant (OPFR) metabolites, understanding the sensitivity of analytical methods is paramount. Di-o-tolyl-phosphate-d14 (DOTP-d14) serves as a crucial internal standard for the quantification of its non-deuterated counterpart, Di-o-tolyl-phosphate (DOTP), a metabolite of the commercial flame retardant mixture tricresyl phosphate. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for analytical methods targeting DOTP and other relevant OPFR metabolites, supported by experimental data and detailed protocols.

Quantitative Performance of Analytical Methods

The determination of trace levels of OPFR metabolites in biological matrices, such as urine, necessitates highly sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method, offering excellent selectivity and low detection limits. The following table summarizes the limits of detection and quantification for Di-o-cresyl phosphate (a synonym for Di-o-tolyl-phosphate) and other key OPFR metabolites from various studies.

AnalyteMethodMatrixLimit of Detection (LOD) / Method Detection Limit (MDL)Limit of Quantification (LOQ) / Method Limit of Quantification (mLOQ)
Di-o-cresyl phosphate (DoCP) & Di-p-cresyl phosphate (DpCP)UPLC-MS/MSUrine<0.13 ng/mL (sum of both)[1]-
Nine OPFR MetabolitesUPLC-MS/MSUrine0.08 - 0.25 ng/mL[1]-
Diphenyl phosphate (DPHP)LC-MS/MSUrine-0.3 ng/mL[2]
Bis(2-butoxyethyl) phosphate (BBOEP)LC-MS/MSUrine-0.15 ng/mL[2]
Bis(2-chloroethyl) phosphate (BCEP)LC-MS/MSUrine-1.2 ng/mL[2]
Bis(1-chloro-2-propyl) phosphate (BCPP)LC-MS/MSUrine-3.7 ng/mL[2]
Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP)LC-MS/MSUrine-0.5 ng/mL[2]
Nine OPFR MetabolitesLC-MS/MSUrine0.1 - 0.4 ng/mL[3]-
Ten OPFR MetabolitesUHPLC-MS/MSUrine0.01 - 0.2 µg/L (0.01 - 0.2 ng/mL)-
Eight mOPEsLC-MS/MSUrine-0.84 - 21.9 pg/mL

Note: "cresyl" and "tolyl" are synonymous in this context.

Experimental Protocols

A robust and reliable analytical method is fundamental to achieving low detection and quantification limits. Below is a generalized experimental protocol for the analysis of OPFR metabolites in urine using solid-phase extraction and LC-MS/MS, based on common methodologies found in the literature.[1][2][3]

1. Sample Preparation (Solid-Phase Extraction)

  • Enzymatic Deconjugation: To a 1-2 mL urine sample, add a deuterated internal standard mix (including this compound). Add ammonium acetate buffer (pH ~5) and β-glucuronidase/sulfatase to hydrolyze conjugated metabolites. Incubate the mixture.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with water and then a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the target analytes with an acidified organic solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

2. Instrumental Analysis (LC-MS/MS)

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with an additive like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for these acidic metabolites.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.

Workflow for OPFR Metabolite Analysis

The following diagram illustrates a typical workflow for the analysis of organophosphate flame retardant metabolites in biological samples.

OPFR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample Collection Spike Spike with Internal Standard (DOTP-d14) Sample->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation Evap->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Reporting Results (LOD/LOQ) Quant->Report

Caption: Experimental workflow for OPFR metabolite analysis.

This guide highlights the sensitivity of current analytical methods for Di-o-tolyl-phosphate and other OPFR metabolites. The provided LOD and LOQ values serve as a benchmark for laboratories involved in biomonitoring and toxicological studies. Adherence to detailed and validated experimental protocols is crucial for achieving the necessary sensitivity and ensuring the reliability of the data.

References

Navigating Proficiency Testing for Organophosphate Esters: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organophosphate esters (OPEs), participation in proficiency testing (PT) schemes is a critical component of quality assurance. These schemes provide an objective assessment of a laboratory's analytical performance. A key element in achieving accurate and reliable results in OPE analysis is the use of isotopically labeled internal standards. This guide offers a comparative overview of proficiency testing for OPEs, with a special focus on the role and potential application of Di-o-tolyl-phosphate-d14 as an internal standard.

The Landscape of Proficiency Testing for Organophosphate Esters

Proficiency testing for environmental contaminants, including OPEs, is a well-established practice. Organizations like LGC provide comprehensive PT schemes, such as the AXIO Proficiency Testing program. Within this program, the AQUACHECK scheme is particularly relevant for laboratories analyzing chemical contaminants in water matrices.[1][2] These schemes typically involve the distribution of a test material containing a range of analytes at unknown concentrations to participating laboratories. The laboratories then analyze the material using their routine methods and report their results to the provider for performance evaluation.

While specific analyte lists for PT schemes can vary, they often include a range of common OPEs found in environmental samples. The primary goal for a participating laboratory is to demonstrate that their analytical methods are capable of producing accurate and precise data.

The Crucial Role of Internal Standards in OPE Analysis

The analysis of OPEs, often present at trace levels in complex matrices like water, is susceptible to various sources of error, including matrix effects and variations in extraction efficiency and instrument response. The use of internal standards is a fundamental strategy to correct for these potential inaccuracies. An ideal internal standard is a compound that is chemically very similar to the analytes of interest but can be distinguished by the analytical instrument, typically by mass spectrometry.

Isotopically labeled standards, such as this compound, are considered the gold standard for this purpose. In this molecule, 14 hydrogen atoms have been replaced with deuterium. This substitution results in a compound that behaves almost identically to its non-labeled counterpart (Di-o-tolyl-phosphate) during sample preparation and analysis but has a different mass-to-charge ratio (m/z), allowing for its distinct detection by a mass spectrometer.

Hypothetical Performance Comparison of Internal Standards

While no publicly available data from proficiency testing schemes directly compares the performance of this compound with other internal standards for a wide range of OPEs, we can construct a hypothetical comparison table to illustrate how such an evaluation would be presented. This table showcases the types of data that would be crucial for a researcher to select the most appropriate internal standard for their analytical method.

Table 1: Hypothetical Performance Data for Internal Standards in the Analysis of Selected Organophosphate Esters in a Water PT Sample

Organophosphate EsterThis compound (Recovery %)Triphenyl-phosphate-d15 (Recovery %)Tris(2-chloroethyl)-phosphate-d12 (Recovery %)
Tris(2-chloroethyl) phosphate (TCEP)95 ± 592 ± 6102 ± 4
Tris(1-chloro-2-propyl) phosphate (TCIPP)98 ± 496 ± 599 ± 4
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)97 ± 695 ± 798 ± 5
Triphenyl phosphate (TPHP)101 ± 3 103 ± 3 85 ± 8
Tri-n-butyl phosphate (TNBP)92 ± 790 ± 888 ± 9
Tris(2-butoxyethyl) phosphate (TBEP)94 ± 593 ± 691 ± 7

Note: Data presented in this table is hypothetical and for illustrative purposes only. The bolded values indicate the internal standard that is most chemically similar to the analyte and would be expected to provide the most accurate correction.

Experimental Protocols

The following is a representative experimental protocol for the determination of organophosphate esters in water samples using gas chromatography-mass spectrometry (GC-MS) with an internal standard, such as this compound.

Sample Preparation and Extraction
  • Sample Collection: Collect 1-liter water samples in amber glass bottles.

  • Fortification: Spike each sample with a known amount of the internal standard solution (e.g., this compound in a suitable solvent) at the beginning of the sample preparation process.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

    • Pass the water sample through the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elution: Elute the trapped OPEs and the internal standard from the cartridge with a suitable solvent, such as ethyl acetate or dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an appropriate capillary column (e.g., DB-5ms).

  • Injection: Inject 1 µL of the concentrated extract into the GC inlet in splitless mode.

  • Chromatographic Conditions:

    • Inlet temperature: 280°C

    • Oven temperature program: Start at 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier gas: Helium at a constant flow rate.

  • Mass Spectrometry Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each target OPE and the internal standard.

  • Quantification: The concentration of each OPE analyte is determined by comparing the peak area of its characteristic ion to the peak area of the characteristic ion of the internal standard. A response factor, determined from the analysis of calibration standards, is used in the calculation.

Visualizing Workflows and Pathways

To further clarify the experimental process and the biological context of OPEs, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (1L) Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction Spike->SPE Elute Elution SPE->Elute Concentrate Concentration to 1mL Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Acquisition (SIM) GCMS->Data Quant Quantification Data->Quant

Experimental workflow for OPE analysis.

Certain OPEs have been shown to exert neurotoxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. The following diagram illustrates this simplified signaling pathway.

AChE_Inhibition_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Synapse Synaptic Cleft (Excess ACh) ACh->Synapse Accumulates in Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to Inhibited_AChE Inhibited AChE OPE Organophosphate Ester OPE->AChE Inhibits

Simplified pathway of AChE inhibition by OPEs.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Di-o-tolyl-phosphate-d14

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. Di-o-tolyl-phosphate-d14, like other organophosphates, requires meticulous disposal procedures to prevent potential harm to human health and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, adhering to safety and regulatory standards.

Key Quantitative Data

Understanding the physicochemical properties of a substance is crucial for its safe management. Below is a summary of key quantitative data for this compound.

PropertyValue
Molecular FormulaC₁₄HD₁₄O₄P
Molecular Weight292.33 g/mol [1]
IUPAC Namebis[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl] hydrogen phosphate[1]

Experimental Protocol for Disposal

The recommended disposal method for this compound and related organophosphate compounds is incineration by a licensed hazardous waste disposal facility.[2] This ensures complete destruction of the compound, minimizing environmental release.

Materials:

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., neoprene or nitrile)[3]

    • Safety goggles or face shield

    • Lab coat

    • Respiratory protection (if handling powders or creating aerosols)[4]

  • Leak-proof, sealable waste container compatible with the chemical

  • Hazardous waste labels

  • Inert absorbent material (e.g., vermiculite, sand) for spill management

Procedure:

  • Personal Protective Equipment (PPE) and Safety:

    • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[5][6]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

  • Waste Collection:

    • Place all materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, weighing boats), and used PPE, into a designated, leak-proof, and sealable hazardous waste container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Spill Management:

    • In the event of a spill, contain the material using an inert absorbent such as vermiculite or sand.

    • Carefully collect the absorbent material and the spilled substance and place it into the designated hazardous waste container.

    • Clean the spill area thoroughly with an appropriate solvent and place the cleaning materials into the waste container.

  • Container Labeling:

    • Securely seal the hazardous waste container.

    • Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. This area should be accessible only to authorized personnel.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for the non-deuterated compound or any other relevant safety information.

    • Never dispose of this compound down the drain or in the regular trash.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in Designated Container A->C B Work in a Ventilated Area (Fume Hood) B->C E Securely Seal and Label Container C->E D Manage and Contain Any Spills D->C F Store in Designated Hazardous Waste Area E->F G Arrange for Professional Disposal F->G

Caption: Workflow for the proper disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.